2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2-7-3(5(9)10)4(8-2)6(11)12/h1H3,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCQZSHGUXYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201214 | |
| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
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Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5313-35-9 | |
| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5313-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methylimidazole-4,5-dicarboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5313-35-9 | |
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| Record name | 2-Methyl-1H-imidazole-4,5-dicarboxylic acid | |
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| Record name | 2-methyl-1H-imidazole-4,5-dicarboxylic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYLIMIDAZOLE-4,5-DICARBOXYLIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM9VJ9ZHA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines the primary synthetic pathway, detailed experimental protocols, and available quantitative data.
The principal and most effective method for the synthesis of this compound is the oxidative cleavage of 2-methylbenzimidazole. This two-step process involves the initial synthesis of the benzimidazole precursor followed by its oxidation to yield the target dicarboxylic acid.
Core Synthesis Pathway
The logical workflow for the synthesis is depicted below. The process begins with the condensation of o-phenylenediamine and acetic acid to form 2-methylbenzimidazole. This intermediate is then subjected to oxidation to yield the final product, this compound.
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields.
Core Chemical Properties
This compound is a heterocyclic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 4- and 5-positions. Its structural features make it a versatile building block in coordination chemistry and a compound of interest for pharmaceutical research.
Physicochemical Data
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the title compound are limited.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methyl-4,5-imidazoledicarboxylic acid, 2-methylimidazol-4,5-dicarboxylic acid | |
| CAS Number | 5313-35-9 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Melting Point | Not available (Parent compound, 1H-Imidazole-4,5-dicarboxylic acid, melts at 287-289 °C with decomposition) | [2] |
| Boiling Point | Not available | |
| Density (Predicted) | 1.662 g/cm³ | [3] |
| pKa (Predicted) | 0.66 ± 0.10 | [1] |
| Solubility | No quantitative data available. Expected to have low solubility in water and to be soluble in polar aprotic solvents like DMF and methanol. | [4] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 103 Ų | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the oxidation of 2-methylbenzimidazole.[5] This two-step process begins with the synthesis of the benzimidazole precursor followed by its oxidative cleavage.
Synthesis Workflow
References
An In-depth Technical Guide to 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
CAS Number: 5313-35-9
This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry, coordination chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and applications, supported by experimental protocols and data visualizations.
Chemical Properties and Data
This compound, also known as H3MIDC, is a substituted imidazole dicarboxylic acid. Its structure, featuring a methyl group at the 2-position and two carboxylic acid functionalities, makes it a versatile building block for the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 5313-35-9 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | |
| Molecular Weight | 170.12 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | H3MIDC, 2-Methyl-imidazole-4,5-dicarboxylic acid | [2][3] |
| Canonical SMILES | CC1=NC(=C(N1)C(=O)O)C(=O)O | |
| Melting Point | The melting point for the parent compound, 1H-imidazole-4,5-dicarboxylic acid, is 280-285 °C (decomposes).[4] A specific melting point for the 2-methyl derivative is not readily available in the searched literature. | |
| Solubility | The parent compound, 1H-imidazole-4,5-dicarboxylic acid, is soluble in ammonia and alkali solutions, but insoluble in water, ethanol, and ether.[4] Specific solubility data for the 2-methyl derivative is not detailed in the provided search results. |
Spectroscopic Data (Predicted and Experimental)
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra for the title compound are not fully available in the provided search results, predicted data based on analogous compounds and some experimental evidence for related structures are presented below.
2.1. NMR Spectroscopy
¹H NMR: Based on the structure and data for analogous compounds, the following proton chemical shifts are predicted.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.5 | Singlet | Methyl protons (-CH₃) |
| ~12-14 | Broad Singlet | Carboxylic acid protons (-COOH) |
| ~13-14 | Broad Singlet | Imidazole N-H proton |
¹³C NMR: 13C NMR spectra for this compound are reported to be available.[5] Based on general chemical shift knowledge for similar structures, the following peaks can be expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~15 | Methyl carbon (-CH₃) | | ~125 | Imidazole C4/C5 carbons | | ~150 | Imidazole C2 carbon | | ~165-170 | Carboxylic acid carbons (-COOH) |
2.2. Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 170. The fragmentation pattern would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups. A characteristic fragmentation of dicarboxylic acids is the loss of 45 Da, corresponding to the -COOH radical.
Experimental Protocols
3.1. Synthesis of this compound
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazole.[6]
3.1.1. Step 1: Synthesis of 2-Methylbenzimidazole
The precursor, 2-methylbenzimidazole, can be synthesized by the condensation of o-phenylenediamine with acetic acid.[7]
-
Materials: o-phenylenediamine, glacial acetic acid, 4 M HCl.
-
Procedure:
-
A mixture of o-phenylenediamine and a slight excess of glacial acetic acid in 4 M HCl is refluxed for several hours.
-
The reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., NaOH or NH₄OH).
-
The crude 2-methylbenzimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[7]
-
3.1.2. Step 2: Oxidation of 2-Methylbenzimidazole
The synthesized 2-methylbenzimidazole is then oxidized to yield this compound. Optimal conditions for this reaction have been reported.[6]
-
Materials: 2-methylbenzimidazole, concentrated sulfuric acid (98%), hydrogen peroxide (30-35%).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-methylbenzimidazole in concentrated sulfuric acid to a concentration of 1 M.
-
Cool the solution to 5-10°C.
-
Slowly add hydrogen peroxide (11 equivalents) dropwise, maintaining the temperature between 5-10°C.[6][8]
-
After the addition is complete, continue stirring at this temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-16 hours.[8]
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[8]
-
3.2. Analytical HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of this compound.[1]
-
Column: Newcrom R1 or similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]
-
Detection: UV detection at an appropriate wavelength.
Applications in Coordination Chemistry
This compound is a versatile ligand in coordination chemistry, capable of forming complexes with various metal ions.[2][3] The imidazole nitrogen atoms and the carboxylate oxygen atoms can all act as donor sites, leading to the formation of diverse coordination polymers with interesting structural topologies and properties.
4.1. Synthesis of a Strontium(II) Coordination Polymer
A layer coordination polymer, [Sr(H₂MIDC)₂(H₂O)₂]n, has been synthesized and characterized.[9]
-
Synthesis: The complex is synthesized under hydrothermal conditions by reacting a strontium salt with this compound.
-
Crystal Structure: The Sr²⁺ ion is eight-coordinate, residing in a bicapped tetragonal bipyramid environment, coordinated by one nitrogen atom and seven oxygen atoms from the ligands and water molecules. The structure forms a two-dimensional layered network.[9] This coordination polymer exhibits intense fluorescence in the solid state at room temperature.[9]
Biological Activity and Potential Applications
While direct and extensive studies on the biological activity of this compound are limited in the reviewed literature, its structural motifs and the activities of related compounds suggest significant potential in drug discovery.
5.1. SARS-CoV-2 Main Protease Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. Asymmetric imidazole-4,5-dicarboxamide derivatives have shown inhibitory activity, with one compound exhibiting an IC₅₀ of 4.79 µM.[2] This highlights the potential of this scaffold in the development of antiviral agents.
5.2. Potential as Enzyme Inhibitors and Receptor Modulators
The parent compound, imidazole-4,5-dicarboxylic acid, is a known intermediate for various drugs.[3][10] Derivatives of the closely related 2-butyl-1H-imidazole-4,5-dicarboxylic acid have been investigated as angiotensin II receptor antagonists and ACE inhibitors for the treatment of hypertension.[11] Furthermore, derivatives of imidazole-4,5-dicarboxylic acid have been studied as potential modulators of NMDA receptors, which are implicated in various neurological disorders.[12] These findings suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways.
Visualizations
6.1. Synthesis Workflow
Caption: Synthetic pathway for this compound.
6.2. Coordination of H3MIDC to a Metal Center
Caption: Potential coordination modes of the 2-methyl-1H-imidazole-4,5-dicarboxylate ligand to a metal center.
6.3. Potential Biological Target Interaction
Caption: Logical relationship of H3MIDC derivatives interacting with a biological target.
References
- 1. A Review on “4, 5-Imidazoledicarboxylic Acid”: Their Chemistry and Coordination Potentials | Semantic Scholar [semanticscholar.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. chembk.com [chembk.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. The document details its physicochemical properties, a probable synthetic route, and a thorough analysis of expected spectroscopic data. This guide is designed to assist researchers in confirming the identity, purity, and structure of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a substituted imidazole derivative with the following properties:
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 5313-35-9 |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=C(N1)C(=O)O)C(=O)O |
| InChI Key | DCYCQZSHGUXYGP-UHFFFAOYSA-N |
| Appearance | Off-white powder (predicted) |
Synthesis
A plausible synthetic route for this compound involves the oxidation of 2-methylbenzimidazole. This method is a common approach for producing imidazole-4,5-dicarboxylic acids.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2-methylbenzimidazole in a suitable solvent, such as aqueous sulfuric acid.
-
Oxidation: Slowly add a strong oxidizing agent, like potassium permanganate or potassium dichromate, to the solution while maintaining a controlled temperature, typically with cooling in an ice bath.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidizing agent.
-
Isolation: Adjust the pH of the solution to acidic (pH 2-3) with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified this compound.
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 - 14.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~ 11.0 - 12.0 | Broad Singlet | 1H | Imidazole N-H proton |
| ~ 2.4 - 2.6 | Singlet | 3H | Methyl protons (-CH₃) |
A known 13C NMR spectrum for this compound exists in the SpectraBase database, which can be used for comparison. The expected chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 175 | Carboxylic acid carbons (-COOH) |
| ~ 145 - 155 | Imidazole C2 carbon |
| ~ 125 - 135 | Imidazole C4/C5 carbons |
| ~ 10 - 15 | Methyl carbon (-CH₃) |
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 2500 (broad) | O-H stretch (carboxylic acid) and N-H stretch (imidazole) |
| 1720 - 1680 (strong) | C=O stretch (carboxylic acid) |
| 1620 - 1550 | C=N and C=C stretching (imidazole ring) |
| 1450 - 1350 | C-H bending (methyl group) |
| 1300 - 1200 | C-O stretching and O-H bending (carboxylic acid) |
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Assignment |
| 170 | [M]⁺ (Molecular ion) |
| 152 | [M - H₂O]⁺ |
| 126 | [M - CO₂]⁺ |
| 125 | [M - COOH]⁺ |
| 81 | [M - COOH - CO₂]⁺ |
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Structure Elucidation Workflow
The comprehensive structure elucidation of this compound follows a logical workflow that integrates data from multiple analytical techniques.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the combined application of several spectroscopic techniques. By carefully analyzing the data from NMR, IR, and mass spectrometry, and comparing it with predicted values and data from analogous structures, researchers can confidently confirm the identity and structure of this important heterocyclic compound. This guide provides the necessary theoretical framework and practical protocols to aid in this endeavor, facilitating its application in drug discovery and materials science research.
Navigating the Solubility Landscape of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility Profile: An Analog-Based Approach
Quantitative solubility data for 2-Methyl-1H-imidazole-4,5-dicarboxylic acid remains to be formally documented. However, by examining closely related compounds, we can infer a likely solubility profile. The following table summarizes the available qualitative solubility data for the parent compound, 4,5-Imidazoledicarboxylic acid, and an alkyl-substituted analog, 2-propyl-1H-imidazole-4,5-dicarboxylic acid.
| Compound | Solvent | Solubility | Reference |
| 4,5-Imidazoledicarboxylic acid | Water | Insoluble (0.5 g/L at 20°C) | |
| Ethanol | Insoluble | ||
| Ether | Insoluble | ||
| Ammonia/Alkali Solution | Soluble | ||
| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Water | Soluble | |
| Ethanol | Soluble | ||
| Acetone | Soluble |
The data suggests that the presence of an alkyl group at the 2-position of the imidazole ring may enhance solubility in water and polar organic solvents. It is therefore plausible that this compound will exhibit low solubility in non-polar organic solvents and a higher solubility in polar organic solvents and aqueous alkaline solutions.
Experimental Protocols
General Protocol for Determining Aqueous Solubility
The following is a general experimental protocol that can be adapted to determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard calibration curve of the compound should be prepared to accurately determine the concentration.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
A Technical Guide to the Spectroscopic Profile of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (C₆H₆N₂O₄, M.W.: 170.12 g/mol ). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Expected) Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 - 15.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H proton |
| ~2.4 | Singlet | 3H | Methyl group protons (-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Expected) Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 - 175 | Carboxylic acid carbons (-COOH) |
| ~150 - 155 | Imidazole C2 carbon |
| ~125 - 135 | Imidazole C4/C5 carbons |
| ~10 - 15 | Methyl group carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both hydroxyl (O-H) and carbonyl (C=O) groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| 1690 - 1760 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |
| 1400 - 1440 | Medium | O-H Bend | Carboxylic Acid (-COOH) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation Data
| m/z Value | Ion | Description |
|---|---|---|
| 170 | [M]⁺ | Molecular Ion |
| 153 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 125 | [M-COOH]⁺ | Loss of a carboxyl group |
| 112 | [M-C₂H₂O₂]⁺ | Decarboxylation of both acid groups |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe exchangeable protons (from -COOH and N-H).
-
Instrumentation : Acquire NMR spectra on a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[1]
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[1]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.[1]
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR Method) :
-
Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method requires minimal sample preparation.[2]
-
-
Sample Preparation (KBr Pellet Method) :
-
Mix ~1 mg of the finely ground sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
-
Instrumentation : Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
-
The most prominent features for carboxylic acids are a very broad O-H stretch in the 2500-3300 cm⁻¹ region and a sharp, intense C=O stretch around 1700 cm⁻¹.[3]
-
Mass Spectrometry Protocol
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or by using a coupled technique like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization : Utilize Electrospray Ionization (ESI), which is well-suited for polar, non-volatile molecules like dicarboxylic acids. Both positive and negative ion modes can be effective.[4]
-
Analysis :
-
Acquire a full scan mass spectrum to identify the molecular ion ([M]⁺ or [M-H]⁻).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions, which provides structural confirmation. Common fragmentation for carboxylic acids involves the loss of -OH (17 amu) and -COOH (45 amu).[4][5]
-
Logical and Experimental Workflows
Visual workflows are essential for understanding the logical progression of synthesis and analysis.
Synthesis Pathway
A common route to imidazole-4,5-dicarboxylic acids involves the oxidative cleavage of a corresponding benzimidazole precursor. This two-step process begins with the condensation of an ortho-diamine with a carboxylic acid, followed by oxidation.[6]
Analytical Characterization Workflow
The structural confirmation and purity assessment of a synthesized compound follow a logical multi-technique approach.
References
An In-depth Technical Guide to the Thermal Stability of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development, influencing storage, formulation, and processing. This technical guide provides a comprehensive overview of the thermal stability of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected thermal behavior based on its chemical structure and data from analogous compounds. Furthermore, it details the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) required for a thorough characterization of its thermal properties. This guide is intended to serve as a foundational resource for researchers initiating thermal stability studies on this molecule.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a substituted imidazole ring and two carboxylic acid moieties, suggests potential for complex thermal decomposition pathways. Understanding its thermal stability is paramount for defining safe handling temperatures, predicting shelf-life, and ensuring the integrity of the final product. This guide provides the necessary theoretical background and practical methodologies to assess these critical parameters.
Predicted Thermal Behavior and Decomposition Pathway
Based on the functional groups present, the thermal decomposition of this compound is anticipated to proceed through a multi-stage process.
-
Initial Decomposition (Decarboxylation): Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide (CO₂). It is plausible that the initial mass loss observed during thermogravimetric analysis will correspond to the sequential or simultaneous loss of the two carboxyl groups.
-
Imidazole Ring Scission: Following decarboxylation, the remaining 2-methylimidazole core would require higher temperatures to decompose. Studies on other heterocyclic compounds suggest that this stage involves the fragmentation of the ring structure, leading to the evolution of various gaseous products.[1][2]
-
Influence of Atmosphere: The decomposition mechanism can be significantly influenced by the analysis atmosphere (inert vs. oxidative). In an inert atmosphere (e.g., nitrogen), pyrolysis will be the dominant process. In an oxidative atmosphere (e.g., synthetic air), combustion will also occur, likely at different temperatures and with the formation of different byproducts, such as oxides of nitrogen (NOₓ).[1]
Coupled techniques such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy) would be invaluable for identifying the evolved gases (e.g., CO₂, H₂O, NH₃, HCN) at each decomposition stage, thereby elucidating the precise degradation mechanism.[1][3]
Quantitative Thermal Analysis Data
As specific experimental data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental findings from TGA and DSC analyses.
Table 1: Thermogravimetric Analysis (TGA) Data Template
| Decomposition Stage | Temperature Range (°C) | Onset Temperature (T_onset, °C) | Mass Loss (%) | Residual Mass (%) | Atmosphere |
| Step 1 (e.g., Moisture Loss) | N₂ / Air | ||||
| Step 2 (e.g., Decarboxylation) | N₂ / Air | ||||
| Step 3 (e.g., Ring Decomposition) | N₂ / Air | ||||
| Final | N₂ / Air |
Table 2: Differential Scanning Calorimetry (DSC) Data Template
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) | Comments | Atmosphere |
| Endotherm / Exotherm 1 | e.g., Melting, Crystallization | N₂ / Air | |||
| Endotherm / Exotherm 2 | e.g., Decomposition | N₂ / Air | |||
| Glass Transition (T_g) | N₂ / Air |
Experimental Protocols
Accurate determination of thermal stability requires standardized and well-controlled experimental procedures. The following protocols for TGA and DSC are provided as a starting point and may require optimization based on the specific instrument and sample characteristics.
Thermogravimetric Analysis (TGA) Protocol
Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).[4] Ensure the sample is evenly distributed at the bottom of the crucible.
-
Instrument Setup:
-
Place the sample crucible into the TGA furnace.
-
Select the desired atmosphere: high-purity nitrogen for an inert environment or synthetic air for an oxidative environment.
-
Set the purge gas flow rate, typically between 20–50 mL/min.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature (e.g., 600 °C or until no further mass loss is observed).
-
-
Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The resulting thermogram is used to determine onset decomposition temperatures and the percentage of mass loss at each stage. The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.[5][6]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2–5 mg of the sample into a DSC pan (e.g., aluminum).[7] Hermetically seal the pan to contain any evolved volatiles during initial heating stages. Prepare an empty, sealed pan to be used as a reference.[8]
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (typically nitrogen at 20-50 mL/min) to provide a consistent thermal atmosphere.[7]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected decomposition.[8] This will identify melting points, crystallization events, and decomposition exotherms/endotherms.
-
A heat-cool-heat cycle may be employed to investigate reversible transitions and erase the sample's prior thermal history.[7]
-
-
Data Analysis: Plot the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks. The glass transition will appear as a step change in the baseline.[9] Integrate the area under the peaks to determine the enthalpy of the transitions.
Visualized Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted below. This workflow ensures that both mass changes and energetic transitions are characterized, leading to a complete stability profile.
References
- 1. mdpi.com [mdpi.com]
- 2. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogravimetric Analysis - TGA–FTIR [eag.com]
- 4. epfl.ch [epfl.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etamu.edu [etamu.edu]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, historical synthesis, modern synthetic protocols, and applications, with a focus on its role as a versatile building block in the development of therapeutic agents.
Introduction
This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of two carboxylic acid groups and a methyl group on the imidazole ring imparts specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules. Its structural scaffold is found in various biologically active compounds. While the direct biological activity of this compound is not extensively documented, its significance lies in its utility as a key intermediate in the synthesis of pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) used in the management of hypertension.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 5313-35-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions |
| pKa | Predicted values suggest acidic nature due to carboxylic groups |
Discovery and History
While the specific first synthesis of this compound is not well-documented in readily available historical literature, the parent compound, imidazole-4,5-dicarboxylic acid, has been known for over a century. Early methods for the synthesis of the imidazole core, such as the Debus synthesis reported in 1858, laid the groundwork for the preparation of its derivatives.[2] A common and established method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[3] This approach remains a key strategy for accessing this class of compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-methylbenzimidazole, followed by its oxidative cleavage to yield the final product.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
References
A Comprehensive Technical Guide on the Theoretical Studies of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, including the imidazole core, carboxylic acid groups, and a methyl substituent, make it a versatile building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and potentially bioactive molecules. This technical guide provides a comprehensive overview of the theoretical studies of this compound and its analogs. Due to the limited availability of dedicated computational studies on this specific molecule, this guide leverages data from closely related imidazole derivatives to provide insights into its structural, electronic, and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds based on the imidazole scaffold.
Introduction
Imidazole and its derivatives are fundamental components in numerous biological systems and synthetic compounds. The imidazole ring is a key structural motif in the amino acid histidine, and its unique electronic properties contribute to its role in enzyme catalysis and metal coordination.[1] this compound, a multifunctional ligand, possesses multiple coordination sites, including the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups.[2] These characteristics make it an excellent candidate for the construction of supramolecular assemblies with diverse topologies and potential applications in catalysis, gas storage, and drug delivery.[2]
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the intrinsic properties of molecules. These computational approaches provide detailed information on molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data and used to predict the behavior of new materials and drug candidates.[3] This guide summarizes the available theoretical data and methodologies relevant to the study of this compound.
Molecular Structure and Properties
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and its close analogs, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and 2-phenyl-1H-imidazole-4,5-dicarboxylic acid. These values are sourced from publicly available chemical databases.
| Property | This compound | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid | Source |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₁₁H₈N₂O₄ | [4][5] |
| Molecular Weight | 170.12 g/mol | 184.15 g/mol | 232.19 g/mol | [4][5] |
| XLogP3 | -0.5 | 0.6 | 1.4 | [4][5] |
| Hydrogen Bond Donor Count | 3 | 3 | 3 | [4][5] |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 | [4][5] |
| Rotatable Bond Count | 2 | 3 | 3 | [4][5] |
| Topological Polar Surface Area | 103 Ų | 103 Ų | 103 Ų | [4][5] |
Theoretical Geometric Parameters (Based on Analogs)
Quantum chemical calculations, such as DFT, are used to predict the optimized geometry of molecules, including bond lengths and bond angles. While specific data for the title compound is unavailable, the following table presents representative calculated bond lengths for a related imidazole derivative, highlighting the expected values for the core imidazole structure.
| Bond | Bond Length (Å) - Calculated | Source |
| C=N | 1.34 - 1.38 | [3] |
| C-N | 1.38 - 1.42 | [3] |
| C-C (imidazole ring) | 1.36 - 1.39 | [3] |
| C-C (carboxyl) | 1.48 - 1.52 | [3] |
| C=O | 1.20 - 1.23 | [3] |
| C-O | 1.34 - 1.37 | [3] |
| O-H | 0.96 - 0.98 | [3] |
Computational and Experimental Protocols
The theoretical investigation of imidazole derivatives typically involves a combination of computational modeling and experimental validation.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[6] A typical computational workflow for analyzing a molecule like this compound is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed level of theory for such calculations.[6]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[7]
-
Electronic Properties: Key electronic properties are calculated, including:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[8]
-
Spectroscopic Characterization
Experimental techniques are crucial for validating the results of theoretical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing valuable information about the molecular structure.[9]
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The experimental spectra can be compared with the frequencies calculated using DFT to confirm the structural assignment.[7]
-
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule and can be correlated with the calculated HOMO-LUMO energy gap.[7]
Frontier Molecular Orbital (FMO) Analysis
The FMOs, namely the HOMO and LUMO, play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.[10]
The following table presents calculated HOMO, LUMO, and energy gap values for a representative imidazole derivative.
| Parameter | Energy (eV) | Source |
| E(HOMO) | -6.29 | [10] |
| E(LUMO) | -1.81 | [10] |
| Energy Gap (ΔE) | 4.48 | [10] |
Potential Signaling Pathways and Biological Activity
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their potential as modulators of various biological targets. A notable area of research is their interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ion channel involved in synaptic plasticity and memory formation.[11]
The diagram below illustrates a potential signaling pathway where an imidazole-4,5-dicarboxylic acid derivative could act as a modulator of the NMDA receptor.
Conclusion
While direct theoretical studies on this compound are limited, this guide provides a comprehensive overview based on the analysis of analogous compounds and established computational methodologies. The presented data on physicochemical properties, molecular geometry, and electronic structure serves as a foundational resource for researchers. The detailed protocols for DFT calculations and spectroscopic characterization offer a practical framework for further investigation. The exploration of potential biological activities, particularly in the context of NMDA receptor modulation, highlights the therapeutic potential of this class of compounds. This guide underscores the importance of theoretical studies in complementing experimental research for the rational design of novel molecules with desired properties and functions. Future computational work focusing specifically on this compound is warranted to provide more precise data and a deeper understanding of its unique characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | C11H8N2O4 | CID 221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irjweb.com [irjweb.com]
- 11. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
An In-depth Technical Guide to the Coordination Sites of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential coordination sites of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H3MIDC), a versatile multifunctional ligand in coordination chemistry and materials science. This document details the molecule's structural features, diverse coordination behaviors, and includes experimental protocols for the synthesis of its metal-organic frameworks (MOFs).
Introduction to this compound (H3MIDC)
This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the 2-position and two carboxylic acid groups at the 4- and 5-positions. This arrangement of functional groups makes H3MIDC an excellent candidate as a multidentate ligand in the construction of coordination polymers, including MOFs. The presence of both nitrogen and oxygen donor atoms allows for a variety of coordination modes, which are influenced by factors such as pH, the nature of the metal ion, and the reaction conditions.[1]
The ability of the carboxylic acid groups to deprotonate at different pH values adds to the versatility of H3MIDC, allowing it to exist as H2MIDC⁻, HMIDC²⁻, or MIDC³⁻ anions. This pH-dependent charge state plays a crucial role in the resulting structure and dimensionality of the coordination complexes formed.[1]
Potential Coordination Sites and Modes
The primary coordination sites of this compound are the two nitrogen atoms of the imidazole ring and the four oxygen atoms of the two carboxylate groups. This allows for a rich variety of coordination modes, leading to the formation of diverse supramolecular architectures, from simple discrete molecules to one-, two-, and three-dimensional coordination polymers.[1]
The coordination can occur through:
-
N,O-Chelation: A metal ion can be chelated by one of the imidazole nitrogen atoms and an adjacent carboxylate oxygen atom, forming a stable five-membered ring.
-
Carboxylate Bridging: The carboxylate groups can bridge two or more metal centers in various ways, including syn-syn, syn-anti, and anti-anti bridging modes.
-
Imidazole Bridging: The imidazole ring itself can bridge metal ions, although this is less common when the adjacent carboxylate groups are involved in coordination.
-
Combined Coordination: A combination of the above modes can lead to complex and high-dimensional structures.
Below is a diagram illustrating some of the potential coordination modes of the fully deprotonated MIDC³⁻ ligand.
Caption: Potential coordination modes of the MIDC³⁻ ligand with metal ions (M).
Quantitative Data from Crystal Structures
The precise coordination environment of this compound with various metal ions has been elucidated through single-crystal X-ray diffraction studies. The following table summarizes key bond lengths and angles from a representative strontium(II) coordination polymer, [Sr(H2MIDC)2(H2O)2]n. In this structure, the strontium ion is eight-coordinate, bonded to one nitrogen atom and seven oxygen atoms.
| Bond | Length (Å) | Angle | Degree (°) |
| Sr(1)-O(1) | 2.593(8) | O(1)-Sr(1)-O(2) | 85.5(3) |
| Sr(1)-O(2) | 2.624(9) | O(1)-Sr(1)-O(3) | 142.3(3) |
| Sr(1)-O(3) | 2.553(8) | O(1)-Sr(1)-O(4) | 121.2(3) |
| Sr(1)-O(4) | 2.695(9) | O(2)-Sr(1)-O(3) | 78.9(3) |
| Sr(1)-O(5) | 2.581(8) | O(2)-Sr(1)-O(4) | 147.6(3) |
| Sr(1)-O(9) | 2.535(8) | O(3)-Sr(1)-O(4) | 68.8(3) |
| Sr(1)-O(10) | 2.527(8) | O(1)-Sr(1)-N(1) | 63.5(3) |
| Sr(1)-N(1) | 2.766(1) | O(5)-Sr(1)-N(1) | 118.0(3) |
Data from the crystal structure of [Sr(H2MIDC)2(H2O)2]n.[2]
Experimental Protocols
The synthesis of metal-organic frameworks involving this compound is most commonly achieved through hydrothermal methods. This technique allows for the crystallization of products that may be difficult to obtain under standard atmospheric conditions. Below is a representative protocol for the hydrothermal synthesis of a coordination polymer.
Synthesis of a Strontium(II)-H3MIDC Coordination Polymer
Materials:
-
This compound (H3MIDC)
-
Strontium nitrate (Sr(NO3)2)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of Sr(NO3)2 (0.1 mmol) and H3MIDC (0.1 mmol) is dissolved in a solvent mixture of water and ethanol (e.g., 8 mL total volume with a 1:1 v/v ratio).
-
The resulting solution is stirred for 30 minutes at room temperature to ensure homogeneity.
-
The mixture is then sealed in a 25 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160 °C in an oven and maintained at this temperature for 72 hours.
-
After 72 hours, the oven is slowly cooled to room temperature over a period of 24 hours.
-
Colorless, block-shaped crystals of the product are collected by filtration, washed with deionized water and ethanol, and dried in air.
This protocol can be adapted for other metal salts to synthesize a variety of coordination polymers with different structures and properties. Factors such as the metal-to-ligand ratio, pH of the initial solution, reaction temperature, and reaction time can be varied to target specific crystalline phases.
The following diagram illustrates a typical workflow for the hydrothermal synthesis of a MOF.
Caption: Workflow for the hydrothermal synthesis of a MOF with H3MIDC.
Conclusion
This compound is a highly versatile ligand for the construction of coordination polymers with diverse structures and potential applications in areas such as gas storage, catalysis, and drug delivery. Its multiple coordination sites and the pH-dependent nature of its carboxylate groups allow for fine-tuning of the resulting material properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of coordination chemistry and materials science, facilitating the rational design and synthesis of novel functional materials.
References
- 1. Syntheses, structures and photoluminescent properties of lanthanide coordination polymers based on pyridyl functionalized imidazole dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid as a Versatile Linker for Metal-Organic Frameworks in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the structure, stability, and functionality of the resulting MOF. 2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a promising but less extensively studied linker for the synthesis of MOFs. Its imidazole core offers potential for pH-responsive behavior and post-synthetic modification, while the methyl group can influence the framework's hydrophobicity and pore environment. The dicarboxylate groups provide strong coordination sites for metal ions.
These notes provide an overview of the potential applications and detailed protocols for the synthesis and characterization of MOFs using this compound and its analogues, with a focus on their use as drug delivery systems. While specific data for MOFs based on this compound is limited in publicly accessible literature, the following sections draw upon data from closely related imidazole-dicarboxylate based MOFs to provide representative protocols and performance metrics.
I. Synthesis of Imidazole-Dicarboxylate Based MOFs
The synthesis of MOFs using imidazole-dicarboxylate linkers is typically achieved through solvothermal or hydrothermal methods.[4] These methods involve heating a mixture of the metal salt and the organic linker in a suitable solvent in a sealed vessel.
General Synthesis Workflow:
Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.
Experimental Protocol: Synthesis of a Zinc-Imidazole Dicarboxylate MOF (Representative)
This protocol is adapted from methods used for similar imidazole-dicarboxylate linkers and serves as a starting point for the synthesis using this compound.
-
Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Add 0.5 mmol of this compound to the solution.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold for 24 hours.
-
Allow the oven to cool to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product under vacuum at 80 °C for 12 hours to activate the MOF.
-
II. Physicochemical Characterization
Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.
Characterization Workflow:
Caption: Standard characterization techniques for synthesized MOFs.
Data Presentation: Properties of Representative Imidazole-Dicarboxylate MOFs
The following table summarizes key properties of MOFs synthesized with linkers analogous to this compound. These values provide a benchmark for what can be expected.
| MOF Name (Linker) | Metal Ion | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| mesoMOF (imidazole derivative) | Zn(II) | 1859 | 0.314 | > 300 |
| ZIF-8 (2-methylimidazole) | Zn(II) | ~1300-1600 | ~0.66 | ~450 |
| [Zn₅(L)₂(HL)₂(DMF)₄] (H₃L = 4,5-imidazoledicarboxylic acid) | Zn(II) | Microporous | Not Reported | Not Reported |
III. Application in Drug Delivery
MOFs based on imidazole-dicarboxylate linkers are particularly interesting for drug delivery due to their potential for high drug loading and pH-responsive release. The imidazole moiety can be protonated at lower pH, leading to destabilization of the framework and release of the encapsulated drug. This is advantageous for targeted delivery to acidic tumor microenvironments or for oral delivery systems targeting the lower gastrointestinal tract.
Drug Loading and Release Workflow:
Caption: Workflow for drug loading and in vitro release studies using MOFs.
Experimental Protocol: Loading and In Vitro Release of 5-Fluorouracil (5-FU)
-
Drug Loading:
-
Prepare a 1 mg/mL solution of 5-Fluorouracil (5-FU) in a suitable solvent (e.g., methanol or water).
-
Disperse 100 mg of the activated MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to collect the 5-FU loaded MOF.
-
Wash the product with the solvent used for drug dissolution to remove surface-adsorbed drug.
-
Dry the 5-FU loaded MOF under vacuum.
-
To determine the loading amount, measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy or HPLC and calculate the difference from the initial concentration.
-
-
In Vitro Release:
-
Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5.
-
Disperse 10 mg of the 5-FU loaded MOF in 10 mL of each PBS solution in separate vials.
-
Incubate the vials at 37 °C with constant shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a 1 mL aliquot from each vial and replace it with 1 mL of fresh PBS.
-
Centrifuge the aliquots to remove any MOF particles.
-
Measure the concentration of 5-FU in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative release percentage at each time point.
-
Data Presentation: Drug Loading and Release Performance
The following table presents representative data for drug loading and release from imidazole-based MOFs.
| MOF System | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |
| mesoMOF | Cisplatin | 28% w/w | pH 5.5 | Rapid release in acidic conditions. |
| ZIF-8 | 5-Fluorouracil | up to 60% | pH-responsive | Controlled release triggered by low pH.[3] |
| AMOF@MMI | 2-mercapto-1-methyl imidazole | 18.15% | 0.5 M NaCl | Slow-release for corrosion inhibition.[5] |
This compound holds promise as a linker for the development of novel MOFs with applications in drug delivery. The protocols and data presented, based on analogous imidazole-dicarboxylate systems, provide a solid foundation for researchers to explore the synthesis, characterization, and evaluation of these materials. The potential for high drug loading and pH-responsive release makes these MOFs attractive candidates for advanced drug delivery systems. Further research is warranted to fully elucidate the properties and performance of MOFs derived specifically from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile organic linker, 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC). MOFs constructed from imidazole-based ligands are of significant interest due to their tunable structures, high porosity, and potential for various applications, including gas storage, catalysis, and notably, biomedical applications such as drug delivery.[1][2][3] The inclusion of biocompatible metal ions like zinc (Zn²⁺), iron (Fe³⁺), and zirconium (Zr⁴⁺) with imidazole-based linkers makes these MOFs particularly promising for therapeutic applications.[1]
Introduction to H₃MIDC-Based MOFs
This compound is a multitopic linker possessing both carboxylate and imidazole functionalities, making it an excellent candidate for constructing robust and diverse MOF architectures.[4] The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of stable, porous crystalline structures.[4] The methyl group at the 2-position can influence the framework's topology and pore environment. The choice of metal ion, solvent system, and reaction conditions (e.g., temperature and pH) allows for fine-tuning of the resulting MOF's properties.[5]
Applications in Drug Development
Imidazole-based MOFs, particularly Zeolitic Imidazolate Frameworks (ZIFs), have been extensively studied as carriers for drug delivery systems (DDS).[6][7] Their high surface area and tunable pore sizes allow for significant drug loading capacities.[2] Furthermore, many of these MOFs exhibit pH-responsive degradation, making them ideal for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments.[8] For instance, ZIF-8, a well-known MOF synthesized from zinc ions and 2-methylimidazole, has shown promise in delivering anti-cancer drugs like 5-fluorouracil.[8][9] The inherent biocompatibility of zinc and the metabolic clearance of imidazole-based linkers contribute to their low toxicity profile, a critical factor for in-vivo applications.[1]
A logical workflow for a pH-responsive drug delivery system using an H₃MIDC-based MOF is illustrated below.
Caption: Logical workflow for pH-responsive drug delivery using an H₃MIDC-based MOF.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis of MOFs using H₃MIDC, based on established procedures for structurally similar ligands.[10][11][12] Researchers should consider these as starting points to be optimized for specific metal-ligand systems.
Protocol 1: Hydrothermal Synthesis of a Zinc-H₃MIDC MOF
This method is suitable for producing crystalline MOF powders.
Materials:
-
This compound (H₃MIDC)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of H₃MIDC in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of deionized water.
-
Combine the two solutions in the first vial and stir for 15 minutes at room temperature to ensure homogeneity.
-
Seal the vial and place it in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, decant the mother liquor.
-
Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.
-
Dry the final product under vacuum at 80 °C for 12 hours.
General Experimental Workflow
The diagram below outlines the typical steps involved in the synthesis and characterization of H₃MIDC-based MOFs.
Caption: General workflow for the synthesis and characterization of H₃MIDC-based MOFs.
Characterization of H₃MIDC MOFs
Standard techniques for characterizing the synthesized materials include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including connectivity, bond lengths, and pore dimensions.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the MOF crystals.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which are crucial for applications like drug loading and gas storage.
Quantitative Data Summary
The following table summarizes typical data for MOFs synthesized from H₃MIDC and analogous 2-substituted imidazole-4,5-dicarboxylic acid ligands. This data is compiled from various sources and serves as a reference for expected outcomes.
| MOF Designation (Example) | Metal Ion | Synthesis Method | Thermal Stability (°C) | Surface Area (m²/g) | Ref. |
| Pr-H₃MIDC | Pr³⁺ | Solvothermal | > 300 | Not Reported | [4] |
| Zn-(2-ethyl-H₃IDC) | Zn²⁺ | Hydrothermal | ~350 | Not Reported | [10] |
| Cd-(2-phenyl-H₃IDC) | Cd²⁺ | Hydrothermal | ~380 | Not Reported | [11] |
| ZIF-8 (analogue) | Zn²⁺ | Solvothermal | ~400 | ~1800 | [9] |
| Cu-TIBM (analogue) | Cu²⁺ | Solvothermal | ~350 | 750 | [13] |
Note: The properties of newly synthesized MOFs with H₃MIDC may vary based on the specific synthetic conditions and the choice of the metal center.
Conclusion
This compound is a highly promising ligand for the development of novel MOFs with significant potential in research and pharmaceutical applications. Its ability to form stable, porous frameworks with biocompatible metals makes it an attractive platform for advanced drug delivery systems. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this versatile class of materials.
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
Catalytic Applications of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid: A Framework for Innovation
Introduction
2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its rigid structure, combined with the presence of both nitrogen and oxygen donor atoms, makes it an excellent building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. While direct catalytic applications of this compound are still an emerging area of research, its parent compound, 1H-imidazole-4,5-dicarboxylic acid, has been successfully employed in the development of sophisticated catalytic systems. These applications provide a strong foundation and a predictive framework for the potential catalytic utility of its 2-methyl derivative. This document outlines the current landscape of catalytic applications based on the imidazole-4,5-dicarboxylic acid scaffold, presenting detailed application notes and experimental protocols that can be adapted for this compound.
Application Note 1: Homogeneous Catalysis with Palladium-NHC Complexes for Cross-Coupling and Reduction Reactions
Derivatives of imidazole-4,5-dicarboxylic acid have been instrumental in the synthesis of N-heterocyclic carbene (NHC) palladium complexes, which are highly effective catalysts for a range of organic transformations. These catalysts often exhibit high stability and activity, particularly in aqueous media, aligning with the principles of green chemistry.
Catalytic Reactions:
-
Suzuki-Miyaura Coupling: The palladium-NHC complexes catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids, a cornerstone of modern organic synthesis.
-
Reduction of Nitroaromatics: These complexes are also efficient in catalyzing the reduction of nitro groups to amines, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.
Quantitative Data Summary
The catalytic performance of a PEPPSI-type NHC-Pd(II) metallosurfactant derived from 1H-imidazole-4,5-dicarboxylic acid is summarized below.
| Catalyst Loading (mol%) | Reactants | Reaction | Solvent | Conversion (%) | Time (h) | Reference |
| 1 | 4-Nitrophenol, NaBH₄ | Reduction | Water | >99 | 0.5 | [1] |
| 1 | 4-Iodoanisole, Phenylboronic acid | Suzuki-Miyaura | Water/Toluene | 98 | 2 | [1] |
| 1 | 4-Bromoanisole, Phenylboronic acid | Suzuki-Miyaura | Water/Toluene | 95 | 4 | [1] |
| 1 | 4-Chloroanisole, Phenylboronic acid | Suzuki-Miyaura | Water/Toluene | 60 | 12 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a PEPPSI-Type NHC-Pd(II) Metallosurfactant
This protocol is adapted from the synthesis of related imidazole-4,5-dicarboxylic acid derivatives.[1]
-
Esterification: 1H-imidazole-4,5-dicarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting acyl chloride is then reacted with an excess of triethylene glycol monomethyl ether to yield the diester derivative.
-
N-Alkylation: The diester is subsequently N-alkylated with a long-chain alkyl halide (e.g., 1-bromotetradecane) to introduce a lipophilic fragment.
-
Palladium Complexation: The resulting imidazolium salt is then reacted with a palladium(II) precursor, such as palladium(II) acetate, in the presence of a base to form the NHC-Pd(II) complex.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and the palladium catalyst (1 mol%).
-
Add a mixture of water and toluene (1:1 v/v) as the solvent.
-
Add a base, such as potassium carbonate (2 mmol).
-
Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture, extract with an organic solvent, and purify the product by column chromatography.
Protocol 3: General Procedure for the Reduction of 4-Nitrophenol
-
In a quartz cuvette, mix an aqueous solution of 4-nitrophenol with a freshly prepared aqueous solution of sodium borohydride.
-
Add an aqueous solution of the palladium catalyst.
-
Monitor the reaction progress by UV-Vis spectroscopy, following the decrease in absorbance of the 4-nitrophenolate ion at 400 nm.
Logical Workflow for Catalyst Application
Caption: Workflow for the synthesis and application of an NHC-Pd(II) catalyst.
Application Note 2: Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)
While specific catalytic data for MOFs derived from this compound is not yet prevalent in the literature, the broader class of imidazole-based MOFs has shown promise in heterogeneous catalysis. The introduction of a methyl group at the 2-position can influence the framework's porosity, stability, and electronic properties, potentially enhancing catalytic activity.
Potential Catalytic Applications:
-
Lewis Acid Catalysis: The metal nodes within the MOF can act as Lewis acid sites, catalyzing a variety of organic reactions such as Knoevenagel condensations, cyanosilylation, and Friedel-Crafts reactions.
-
Oxidation Catalysis: MOFs incorporating redox-active metal centers (e.g., Co, Mn, Cu) can serve as catalysts for the selective oxidation of alcohols and hydrocarbons.
-
Photocatalysis: Functionalized imidazole-based MOFs are potential candidates for photocatalytic applications, such as CO₂ reduction and organic pollutant degradation, due to their ability to absorb light and generate electron-hole pairs.
Experimental Protocols
Protocol 4: General Synthesis of a MOF using this compound
-
In a vial, dissolve this compound and a metal salt (e.g., zinc acetate, copper nitrate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).
-
The vial is then sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to a few days.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.
Protocol 5: General Procedure for a Heterogeneous Catalytic Reaction
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a reaction flask, suspend the activated MOF catalyst in the solvent.
-
Add the substrates for the reaction.
-
Stir the mixture at the desired reaction temperature.
-
Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC).
-
After the reaction, separate the catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
Isolate the product from the filtrate.
Signaling Pathway of MOF-Catalyzed Reaction
Caption: Generalized mechanism of a MOF-catalyzed reaction.
The catalytic potential of this compound, inferred from the successful applications of its parent compound, is significant. As a ligand in the formation of both discrete molecular catalysts and extended MOF structures, it offers a tunable platform for a wide array of catalytic transformations. The protocols and data presented herein serve as a detailed guide for researchers and drug development professionals to explore and unlock the catalytic capabilities of this promising molecule. Further investigation into the synthesis and catalytic evaluation of coordination compounds derived from this compound is poised to yield novel and efficient catalytic systems.
References
Protocols for the Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key intermediate in the preparation of various pharmacologically active compounds. The protocols outlined below are based on established synthetic routes, including the oxidation of 2-methylbenzimidazole and a multi-step synthesis commencing from diaminomaleonitrile (DAMN).
I. Synthetic Routes and Methodologies
Two primary, reliable methods for the synthesis of this compound are presented:
-
Oxidation of 2-Methylbenzimidazole: This approach involves the oxidative cleavage of the benzene ring of 2-methylbenzimidazole using a strong oxidizing agent, such as hydrogen peroxide in sulfuric acid. This method is often favored for its relatively high yields and straightforward procedure.[1][2][3]
-
Synthesis from Diaminomaleonitrile (DAMN): This two-step process begins with the condensation of diaminomaleonitrile with a suitable orthoester to form a dicyanoimidazole intermediate. This intermediate is then hydrolyzed to yield the final dicarboxylic acid product.[4]
The following sections provide detailed experimental protocols for each of these synthetic pathways.
II. Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Methylbenzimidazole
This protocol is divided into two stages: the synthesis of the 2-methylbenzimidazole precursor and its subsequent oxidation to this compound.
Part A: Synthesis of 2-Methylbenzimidazole
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
10% Sodium Hydroxide Solution
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and glacial acetic acid.
-
Heat the reaction mixture at 100°C for approximately 2 hours.[5]
-
After cooling, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is just alkaline.[5]
-
Collect the crude 2-methylbenzimidazole precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Part B: Oxidation of 2-Methylbenzimidazole to this compound
Materials:
-
2-Methylbenzimidazole (synthesized in Part A)
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, thermometer)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-methylbenzimidazole in concentrated sulfuric acid to create a 1 M solution.[1][3] This should be done in an ice bath to manage the exothermic reaction.
-
While maintaining a low temperature (20-30°C) using the ice bath, slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The molar ratio of hydrogen peroxide to 2-methylbenzimidazole should be 11:1.[3][6]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 24-48 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate.[6]
-
Allow the mixture to stand for several hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis from Diaminomaleonitrile (DAMN)
This protocol is a two-step synthesis that can be adapted from the synthesis of similar 2-alkyl-1H-imidazole-4,5-dicarboxylic acids.[4]
Part A: Synthesis of 2-Methyl-4,5-dicyanoimidazole
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoacetate
-
N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Heating apparatus
Procedure:
-
Dissolve diaminomaleonitrile (1 equivalent) in DMF in a reaction flask.
-
Add triethyl orthoacetate (1.1 equivalents) to the solution.[4]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to a temperature between 100-140°C for several hours, monitoring the reaction progress by TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate, 2-methyl-4,5-dicyanoimidazole, by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.[4]
Part B: Hydrolysis to this compound
Materials:
-
2-Methyl-4,5-dicyanoimidazole (synthesized in Part A)
-
Concentrated Hydrochloric Acid
-
Water
-
Acetone
-
Ice bath
-
Standard laboratory glassware
-
Heating apparatus
Procedure:
-
Suspend 2-methyl-4,5-dicyanoimidazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[4]
-
Heat the mixture to reflux (approximately 100-110°C) for an extended period (12-24 hours), until the reaction is complete as monitored by TLC.[4]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold acetone to remove impurities.[4]
-
Dry the resulting white to off-white solid, which is this compound, under vacuum.
III. Data Presentation
| Parameter | Protocol 1: Oxidation of 2-Methylbenzimidazole | Protocol 2: Synthesis from DAMN |
| Starting Materials | 2-Methylbenzimidazole, Hydrogen Peroxide, Sulfuric Acid | Diaminomaleonitrile, Triethyl orthoacetate, Hydrochloric Acid |
| Key Intermediate | Not applicable | 2-Methyl-4,5-dicyanoimidazole |
| Reaction Temperature | 20-30°C (Oxidation Step) | 100-140°C (Condensation), 100-110°C (Hydrolysis) |
| Reaction Time | 24-48 hours (Oxidation Step) | Several hours (Condensation), 12-24 hours (Hydrolysis) |
| Molar Ratios | H₂O₂ : 2-Methylbenzimidazole = 11:1 | Triethyl orthoacetate : DAMN = 1.1:1 |
| Purification Method | Precipitation and washing | Recrystallization and washing |
IV. Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Decision workflow for the synthesis of the target compound.
References
Application Notes & Protocols for the Analytical Characterization of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound that serves as a versatile building block in coordination chemistry and pharmaceutical synthesis.[1][2] Its structure, featuring a substituted imidazole core with two carboxylic acid functionalities, allows it to act as a ligand for creating metal-organic frameworks (MOFs) and as an intermediate for active pharmaceutical ingredients.[1][2] Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability, ensuring the reliability and reproducibility of downstream applications.
This document provides detailed protocols and data presentation guidelines for a multi-technique approach to the characterization of this compound.
Recommended Analytical Workflow
A comprehensive characterization of this compound involves a logical sequence of analytical techniques to ascertain its identity, structure, purity, and physicochemical properties. The following workflow is recommended to ensure a thorough analysis.
Caption: Recommended analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a precise and robust method for assessing the purity of non-volatile compounds like this compound. A reverse-phase method is typically suitable for separating the main compound from potential impurities, such as starting materials or side-products.[3]
Experimental Protocol
This protocol is based on established methods for this compound and similar compounds.[3][4] Optimization may be required depending on the specific instrumentation.
-
Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve it in 1.0 mL of a suitable solvent, such as a water/acetonitrile mixture (50:50 v/v).[3]
-
Standard Preparation: Prepare a certified reference standard at the same concentration as the sample to be analyzed.[3]
-
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).[4]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A time-based gradient can be optimized to ensure separation from impurities. A typical starting point could be 95% A for 5 minutes, followed by a linear gradient to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[3]
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all observed peaks to determine the purity.[5]
Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile modifier like 0.1% formic acid.[4]
Data Presentation
| Parameter | Value |
| Compound Name | This compound |
| Retention Time (t_R) | Report in minutes |
| Peak Area | Report in arbitrary units |
| Purity (%) | (Area_main / Area_total) x 100 |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the molecular structure and identifying the functional groups of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[5]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like DEPT, COSY, or HMQC can be performed for more complex analyses.
Data Presentation
Table for ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~7-8 | Broad Singlet | 1H | Imidazole N-H proton |
| ~2.4 | Singlet | 3H | Methyl group (-CH₃) |
Table for ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | Carboxylic acid carbons (-COOH) |
| ~150-155 | Imidazole C2 carbon |
| ~125-135 | Imidazole C4/C5 carbons |
| ~10-15 | Methyl carbon (-CH₃) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[5]
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Scan the sample typically in the range of 4000-400 cm⁻¹.
Caption: Key functional groups identified by FTIR spectroscopy.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (from COOH group, H-bonded) |
| ~3100 | Medium | N-H stretch (from imidazole ring) |
| ~2900 | Weak | C-H stretch (from methyl group) |
| 1700 - 1650 | Strong | C=O stretch (from carboxylic acid) |
| 1600 - 1550 | Medium | C=N and C=C stretches (from imidazole ring) |
| 1450 - 1400 | Medium | C-H bend (from methyl group) |
Note: The IR spectrum of a Cd(II) complex with this ligand has been previously characterized, supporting the assignment of these vibrational modes.[6]
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound. This is often performed in conjunction with HPLC (LC-MS) to provide separation and identification simultaneously.
Experimental Protocol
-
Sample Preparation: Use the eluent from the HPLC system (with a volatile mobile phase like formic acid). Alternatively, prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for this type of polar molecule.
-
Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Data Presentation
| Parameter | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| Monoisotopic Mass | 170.03276 Da[7] |
| Observed Ion [M+H]⁺ (m/z) | 171.04004[7] |
| Observed Ion [M+Na]⁺ (m/z) | 193.02198[7] |
| Observed Ion [M-H]⁻ (m/z) | 169.02548[7] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, thermal stability, and decomposition profile of the compound.
Experimental Protocol
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum pan.
-
Instrumentation: A DSC or TGA instrument.
-
DSC Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to observe thermal events like melting.
-
TGA Acquisition: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to measure weight loss as a function of temperature.
Data Presentation
| Parameter | Observation |
| Melting Point (DSC) | Report onset and peak temperature (°C) |
| Decomposition Temp (TGA) | Report onset of weight loss (°C) |
| Residual Mass at 800 °C (TGA) | Report percentage (%) |
Note: Thermal properties for metal-organic frameworks containing this ligand have been investigated, indicating its stability within coordinated structures.[8][9] The related compound 1H-imidazole-4,5-dicarboxylic acid has a reported melting point of 287-289 °C with decomposition.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]
- 8. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Purity Determination of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-1H-imidazole-4,5-dicarboxylic acid is a key heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and robust method for assessing the purity of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical analysis.[1] This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC method.
Potential Impurities
During the synthesis of imidazole derivatives, several types of impurities can be generated. These may include unreacted starting materials, side-products from competing reaction pathways, and degradation products.[1] For this compound, potential impurities could arise from the oxidation of 2-methylbenzimidazole or the hydrolysis of a dinitrile intermediate.[2][3][4]
Experimental Protocol: HPLC Purity Determination
This protocol is a starting point and may require optimization for specific instrumentation and purity requirements.
1. Materials and Reagents
-
This compound sample
-
Reference Standard: Certified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
2. Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Time (min) | %B0 | 520 | 9525 | 9525.1 | 530 | 5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
3. Sample and Standard Preparation
-
Sample Preparation: Accurately weigh and dissolve 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Standard Preparation: Prepare a certified reference standard of this compound at the same concentration as the sample.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 water:acetonitrile) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
After the run, process the chromatogram to determine the peak areas.
5. Purity Calculation
The purity of the synthesized compound is determined by calculating the area percentage of the main peak from the HPLC chromatogram.[1][5]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a synthesized batch of this compound.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Impurity 1 (Potential Starting Material) |
| 2 | 8.2 | 2,940,000 | 98.0 | This compound |
| 3 | 10.1 | 30,000 | 1.0 | Impurity 2 (Potential Side-Product) |
| 4 | 12.5 | 15,000 | 0.5 | Impurity 3 (Potential Degradation Product) |
| Total | 3,000,000 | 100.0 |
Based on this data, the purity of the analyzed batch is calculated to be 98.0%.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound.
The described reverse-phase HPLC method is robust and suitable for the quantitative purity analysis of this compound. The method effectively separates the main compound from potential process-related impurities and degradation products, allowing for accurate purity assessment, which is a critical step in quality control for drug development and manufacturing.
References
Application Notes and Protocols for NMR Spectroscopy of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.
Introduction
This compound is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science.[1] Its rigid structure and the presence of multiple coordination sites make it an interesting building block for the synthesis of metal-organic frameworks (MOFs) and novel pharmaceutical agents.[1] Accurate and thorough characterization of its chemical structure is paramount, and NMR spectroscopy is the most powerful technique for this purpose. These notes provide predicted NMR data and standardized protocols for its analysis.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 15.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~12.5 | Broad Singlet | 1H | Imidazole N-H proton |
| ~2.4 | Singlet | 3H | Methyl group (-CH₃) |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | Carboxylic acid carbons (-COOH) |
| ~145 | Imidazole C2 carbon |
| ~125 - 135 | Imidazole C4/C5 carbons |
| ~15 | Methyl carbon (-CH₃) |
Experimental Protocols
Detailed methodologies are critical for obtaining reproducible and high-quality NMR data.
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[2][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[2] DMSO-d₆ is often preferred for imidazole dicarboxylic acids due to its ability to dissolve polar compounds and to observe exchangeable protons.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2][4]
-
Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Tube Capping and Cleaning: Securely cap the NMR tube and wipe the outside clean with a lint-free tissue before insertion into the spectrometer.[4]
NMR Data Acquisition Protocol
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[3]
¹H NMR Acquisition:
-
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquisition Parameters:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm). Integrate the signals to determine the relative proton ratios.
¹³C NMR Acquisition:
-
Spectrometer Setup: Switch the spectrometer to the ¹³C channel.
-
Acquisition Parameters:
-
Data Processing: Process the raw data with Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak (for DMSO-d₆, δ ≈ 39.52 ppm).
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data analysis.
Structural Assignment from NMR Data
Caption: Correlation of predicted NMR signals to the molecular structure.
References
Application Notes and Protocols: 2-Methyl-1H-imidazole-4,5-dicarboxylic acid in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers derived from 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC). This versatile ligand offers a rich platform for the construction of novel metal-organic frameworks (MOFs) with promising properties for various applications, including drug delivery.
Introduction
This compound is a multitopic ligand possessing both N-heterocyclic and O-carboxylic donor sites. This unique combination allows for the formation of coordination polymers with diverse topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks.[1][2] The properties of the resulting materials can be tuned by varying the metal ion, solvent system, pH, and the inclusion of ancillary ligands.[1][2] Coordination polymers based on H₃MIDC and its parent compound, 4,5-imidazoledicarboxylic acid (H₃IDC), have garnered significant interest due to their potential applications in luminescence, magnetism, and catalysis.[3][4][5]
Key Applications
Coordination polymers synthesized from this compound and its derivatives exhibit a range of functional properties:
-
Luminescence: Many of these coordination polymers, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit strong photoluminescence at room temperature.[3][6][7] This property makes them suitable for applications in chemical sensing, bio-imaging, and optoelectronic devices.
-
Drug Delivery: The porous nature of MOFs derived from imidazole-dicarboxylic acids makes them promising candidates for drug delivery systems.[8][9][10] The ability to control pore size and surface functionality allows for the encapsulation and controlled release of therapeutic agents. A notable example is the use of a hierarchical mesoporous zinc-imidazole dicarboxylic acid MOF for the pH-responsive delivery of cisplatin, a chemotherapy drug.[11] This system demonstrated enhanced efficacy in resistant ovarian tumor cell lines.[11]
-
Magnetic Properties: The incorporation of paramagnetic metal ions, such as Mn(II) and Co(II), can impart interesting magnetic properties to the resulting coordination polymers.[1]
Experimental Protocols
Synthesis of this compound (H₃MIDC)
A common method for the synthesis of H₃MIDC involves the oxidation of 2-methylbenzimidazole.[2]
Materials:
-
2-methylbenzimidazole
-
Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 2-methylbenzimidazole in an aqueous solution of sulfuric acid.
-
Slowly add a solution of potassium permanganate or potassium dichromate to the reaction mixture with stirring.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and quench any excess oxidizing agent by the careful addition of sodium bisulfite.
-
Filter the hot solution to remove manganese dioxide or chromium salts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain pure this compound.
Synthesis of a Representative Coordination Polymer: [Sr(H₂MIDC)₂(H₂O)₂]n
This protocol is adapted from the synthesis of a 2D layered strontium(II) coordination polymer.[3]
Materials:
-
This compound (H₃MIDC)
-
Strontium chloride hexahydrate (SrCl₂·6H₂O)
-
Distilled water
-
Ethanol
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of H₃MIDC and 0.1 mmol of SrCl₂·6H₂O in 10 mL of a 1:1 (v/v) water/ethanol mixture.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless, block-like crystals of [Sr(H₂MIDC)₂(H₂O)₂]n are collected by filtration, washed with distilled water and ethanol, and air-dried.
Data Presentation
Crystallographic Data for [Sr(H₂MIDC)₂(H₂O)₂]n
The following table summarizes the crystallographic data for a representative coordination polymer synthesized from H₃MIDC.[3]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄N₄O₁₀Sr |
| Formula Weight | 461.89 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.902(1) |
| b (Å) | 14.469(3) |
| c (Å) | 16.641(3) |
| β (°) | 98.58(3) |
| Volume (ų) | 1643.2(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.867 |
| F(000) | 928 |
| Goodness-of-fit on F² | 1.079 |
| Final R indices [I>2σ(I)] | R₁ = 0.1346, wR₂ = 0.3892 |
| R indices (all data) | R₁ = 0.1658, wR₂ = 0.4125 |
Visualizations
Experimental Workflow for Coordination Polymer Synthesis
Caption: Hydrothermal synthesis and characterization workflow.
Logical Relationship for Drug Delivery Application
Caption: pH-responsive drug delivery mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luminescent Metal-Organic Frameworks (MOFs) Derived from 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminescent Metal-Organic Frameworks (MOFs) based on 2-Methyl-1H-imidazole-4,5-dicarboxylic acid (H₃MIDC) and its derivatives. Given the nascent research on MOFs from the parent H₃MIDC ligand, this guide also incorporates data and protocols from closely related and well-studied analogs to provide a comprehensive overview of the potential luminescent properties and applications of this class of materials.
Introduction to Imidazole-Based Luminescent MOFs
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. MOFs derived from imidazole-dicarboxylic acids are of particular interest due to the versatile coordination chemistry of the imidazole ring and the carboxylate groups, which can lead to diverse network topologies and interesting functional properties. The incorporation of aromatic and heterocyclic moieties within the MOF structure often imparts intrinsic luminescent properties. These luminescent MOFs (LMOFs) are promising candidates for applications in chemical sensing, bio-imaging, and drug delivery, owing to their high sensitivity, tunable emission, and porous nature.
The luminescence in these MOFs can originate from the organic linker, the metal center (especially in the case of lanthanides), or from ligand-to-metal or metal-to-ligand charge transfer processes. The rigid framework of the MOF can enhance the luminescence of the organic linker by reducing non-radiative decay pathways.
This document focuses on MOFs synthesized from this compound and its derivatives, such as 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid.
Quantitative Luminescent Properties
The luminescent properties of MOFs are characterized by their excitation and emission wavelengths, quantum yields, and luminescence lifetimes. Below is a summary of reported data for MOFs synthesized from derivatives of this compound.
Table 1: Luminescent Properties of Lanthanide MOFs with 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid [1][2]
| MOF | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Assignment |
| Eu-MOF | 316 | 578, 592, 615, 652, 698 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄ |
| Tb-MOF | 316 | 490, 545, 585, 622 | ⁵D₄→⁷F₆, ⁵D₄→⁷F₅, ⁵D₄→⁷F₄, ⁵D₄→⁷F₃ |
Note: The data presented above is for MOFs constructed from a derivative of the target ligand. While specific quantitative data for MOFs from this compound is not extensively reported in the literature, the behavior of these analogs provides a strong indication of the expected luminescent properties.
Experimental Protocols
General Synthesis of Lanthanide MOFs via Solvothermal Method
This protocol is a generalized procedure based on the synthesis of lanthanide MOFs with imidazole-dicarboxylic acid derivatives.[1][2]
Materials:
-
This compound (H₃MIDC) or its derivative
-
Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless steel autoclave, dissolve the imidazole-dicarboxylic acid ligand (e.g., 0.1 mmol) in a solvent mixture of DMF and water.
-
Add the lanthanide salt (e.g., 0.1 mmol) to the solution.
-
Seal the autoclave and heat it in an oven at a specified temperature (typically between 120-180 °C) for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the crystals in air.
dot
Caption: Workflow for the solvothermal synthesis of imidazole-based MOFs.
Characterization of Luminescent Properties
Instrumentation:
-
Fluorometer or spectrofluorometer
-
Solid-state sample holder
Procedure for Solid-State Photoluminescence Measurement:
-
Grind a small sample of the synthesized MOF into a fine powder.
-
Pack the powdered sample into a solid-state sample holder.
-
Place the sample holder in the fluorometer.
-
To measure the emission spectrum, set the excitation wavelength (e.g., determined from an excitation scan or based on literature values, typically in the UV region) and scan a range of emission wavelengths.
-
To measure the excitation spectrum, set the emission wavelength at the peak of the emission spectrum and scan a range of excitation wavelengths.
-
To measure the luminescence lifetime, excite the sample with a pulsed light source and measure the decay of the emission intensity over time.
-
To determine the quantum yield, compare the integrated emission intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions.
dot
Caption: Protocol for the characterization of MOF luminescent properties.
Potential Applications in Drug Development and Research
Luminescent MOFs based on this compound and its analogs have significant potential in various research and development areas:
-
Sensing of Small Molecules: The luminescence of these MOFs can be quenched or enhanced in the presence of specific analytes. For instance, lanthanide MOFs based on a derivative of the target ligand have been shown to be sensitive to benzaldehyde-based derivatives, suggesting their potential as fluorescent sensors.[1][2] This could be explored for the detection of biologically relevant molecules.
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules. The intrinsic luminescence can be utilized to track the release of the drug cargo within cellular environments.
-
Bio-imaging: The sharp and characteristic emission bands of lanthanide-based MOFs, coupled with their long luminescence lifetimes, make them excellent candidates for time-gated imaging, which can reduce background fluorescence from biological samples.
dot
Caption: Logical relationships of luminescent MOF properties and applications.
References
Application Note & Protocol: Solvothermal Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid (H3MIDC) Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ligand 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, abbreviated as H3MIDC, is a versatile building block for constructing novel MOFs. Its structure contains both nitrogen atoms from the imidazole ring and oxygen atoms from the two carboxylate groups, providing multiple potential coordination sites for metal ions.[1] This allows for the formation of diverse and complex architectures, which are of significant interest in fields such as gas storage, catalysis, and drug delivery.
The most common and effective method for synthesizing crystalline MOFs from H3MIDC and its derivatives is the hydro(solvo)thermal method.[2][3] This technique involves heating a solution of the metal salt and the organic ligand in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures. The high temperature and pressure facilitate the deprotonation of the ligand and the coordination reaction with the metal center, leading to the self-assembly and crystallization of the MOF structure. This document provides a generalized yet detailed protocol for the synthesis of H3MIDC-based MOFs.
Experimental Data Summary
The synthesis of imidazole-dicarboxylate based MOFs can be adapted for various metal ions. The following table summarizes typical reaction parameters based on solvothermal methods reported for H3MIDC and analogous ligands.
| Parameter | Description | Example Value | Reference |
| Metal Salt | A source of metal ions, typically nitrates, acetates, or chlorides. | Pr(NO3)3·6H2O, Zn(NO3)2·6H2O | [1][4] |
| Ligand | This compound (H3MIDC). | H3MIDC | [1] |
| Solvent | A high-boiling point solvent or a mixture. | N,N-Dimethylformamide (DMF), Water/Ethanol | [4][5] |
| Molar Ratio | The stoichiometric ratio of Metal:Ligand. | 1:1 to 1:2 (Metal:Ligand) | General Practice |
| Temperature | Reaction temperature inside the oven. | 120 - 180 °C | [2][5] |
| Time | Duration of the heating process. | 24 - 72 hours | [2][5] |
| pH (optional) | Can be adjusted to influence crystal formation. | 4.0 - 6.0 | General Practice |
Detailed Experimental Protocol
This protocol describes a representative solvothermal synthesis for a Zinc-based H3MIDC MOF. The quantities can be scaled as needed, and the metal salt can be substituted to target different MOF structures.
1. Materials and Equipment:
-
Chemicals:
-
This compound (H3MIDC)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Deionized Water
-
-
Equipment:
-
Analytical balance
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Beakers and magnetic stirrer
-
Buchner funnel and vacuum filtration apparatus
-
Vacuum oven or Schlenk line for drying
-
2. Synthesis Procedure:
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL glass vial, dissolve 0.5 mmol of this compound (H3MIDC) in 5 mL of DMF. Sonication may be required to achieve full dissolution of the ligand.
-
-
Solvothermal Reaction:
-
Transfer the metal salt solution to the Teflon liner of a 23 mL autoclave.
-
Slowly add the H3MIDC ligand solution to the Teflon liner while stirring.
-
Seal the Teflon liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.
-
Place the sealed autoclave in a programmable laboratory oven.
-
Heat the autoclave to 140 °C and maintain this temperature for 48 hours.
-
After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours. Caution: Do not quench or rapidly cool the autoclave.
-
-
Crystal Isolation and Purification:
-
Once at room temperature, carefully open the autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with ethanol (3 x 10 mL) to exchange the high-boiling point DMF.
-
-
Activation:
-
Transfer the purified crystals to a clean vial.
-
Dry the product under vacuum at 60-80 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
-
Experimental Workflow Diagram
Caption: Workflow for the solvothermal synthesis of H3MIDC-based MOFs.
Characterization Methods
To confirm the successful synthesis and determine the properties of the crystalline MOF, the following characterization techniques are essential:
-
Single-Crystal X-ray Diffraction (SC-XRD): Used to determine the precise crystal structure, including bond lengths, bond angles, and the 3D network topology.[2]
-
Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk crystalline material and can be compared to the simulated pattern from SC-XRD data.[2]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can indicate the temperature at which coordinated solvent molecules are removed or the framework begins to decompose.[3]
-
Infrared (IR) Spectroscopy: Used to verify the coordination of the carboxylate groups of the H3MIDC ligand to the metal centers.
-
Gas Sorption Analysis: Measures the porosity, surface area (e.g., BET analysis), and gas uptake capacity of the activated MOF.
Safety Precautions
-
Always handle organic solvents like DMF and ethanol in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Stainless-steel autoclaves are high-pressure vessels. Never exceed the manufacturer's recommended temperature and pressure limits.
-
Ensure the autoclave has cooled completely to room temperature before attempting to open it. Opening a hot autoclave can cause a sudden release of pressurized, hot, and flammable solvent vapor.
References
- 1. researchgate.net [researchgate.net]
- 2. MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic routes are commonly employed. The primary methods include:
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Oxidation of 2-methylbenzimidazole: This is a widely used method that involves the oxidative cleavage of the benzene ring of the benzimidazole precursor.[1]
-
Hydrolysis of a dicyanoimidazole intermediate: This two-step process involves the synthesis of 2-methyl-4,5-dicyanoimidazole, followed by hydrolysis to the dicarboxylic acid.
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From imidazole via hydroxymethylation and subsequent oxidation: This approach utilizes imidazole as a starting material, which undergoes hydroxymethylation followed by oxidation with nitric acid to yield the target dicarboxylic acid.[2]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?
A2: Low yields can stem from several factors depending on the synthetic route. For the oxidation of 2-methylbenzimidazole, incomplete oxidation or degradation of the imidazole ring can occur. It is crucial to optimize the concentration of the starting material in sulfuric acid and the molar ratio of the oxidizing agent, such as hydrogen peroxide.[1][3] For hydrolysis-based methods, incomplete hydrolysis of the dinitrile intermediate can be a cause. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis.[4]
Q3: What are some of the key challenges in the purification of this compound?
A3: The high polarity and potential for zwitterion formation can make purification challenging. Common issues include:
-
Low solubility in many organic solvents, making recrystallization difficult.
-
Strong binding to silica gel during column chromatography.
-
Presence of inorganic salts from the reaction workup.
Troubleshooting strategies include using mixed solvent systems for recrystallization, employing alternative stationary phases for chromatography (e.g., alumina or reverse-phase silica), and ensuring thorough washing to remove inorganic impurities.
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, side reactions can occur. During the oxidation of 2-methylbenzimidazole, over-oxidation can lead to the decomposition of the imidazole ring. In the synthesis of substituted imidazoles in general, the reaction conditions can sometimes lead to the formation of isomeric products or other heterocyclic systems.[5] Careful control of reaction temperature and stoichiometry is essential to minimize these side reactions.
Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of 2-Methylbenzimidazole
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient amount of oxidizing agent or reaction time. | Increase the molar equivalent of the oxidizing agent (e.g., hydrogen peroxide) and monitor the reaction by TLC or LC-MS to ensure completion.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. | |
| Formation of multiple unidentified byproducts | Over-oxidation or degradation of the product. | Reduce the reaction temperature or the rate of addition of the oxidizing agent. Consider using a milder oxidizing agent. |
| Incorrect concentration of sulfuric acid. | Optimal results have been reported with a 1 M solution of the 2-alkylbenzimidazole in sulfuric acid.[1][3] | |
| Product decomposes during workup | pH of the solution is too high or too low during isolation. | Carefully adjust the pH to precipitate the product. For imidazole-4,5-dicarboxylic acid, a pH of around 2 has been used for precipitation.[3] |
Guide 2: Incomplete Hydrolysis of 2-Methyl-4,5-dicyanoimidazole
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material or partially hydrolyzed intermediates in the final product | Insufficient reaction time or temperature. | Increase the reflux time (e.g., 12-24 hours) and ensure the reaction mixture reaches the appropriate temperature (approximately 100-110 °C).[4] |
| Inadequate concentration of acid. | Use a sufficient concentration of a strong acid like hydrochloric acid for the hydrolysis.[4] | |
| Product is difficult to precipitate | The product remains dissolved in the aqueous solution. | Cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, consider concentrating the solution or performing an extraction with a suitable organic solvent.[4] |
Quantitative Data Summary
| Synthetic Method | Key Reagents | Reported Yield | Reference |
| Oxidation of 2-phenylbenzimidazole | Potassium dichromate | 4% | |
| Oxidation of imidazole with formaldehyde and nitric acid | Formaldehyde, Nitric acid | 75-80% | [2] |
| Oxidation of 2-alkylbenzimidazoles with hydrogen peroxide | Hydrogen peroxide, Sulfuric acid | Preparative quantities with optimized conditions | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid via Oxidation of Imidazole
This protocol is adapted from a patented procedure for the synthesis of the parent imidazole-4,5-dicarboxylic acid and can be a starting point for the 2-methyl analog.[2]
-
Hydroxymethylation of Imidazole: Dissolve imidazole in an aqueous formaldehyde solution (37% by weight). Add a base, such as potassium hydroxide, and reflux the mixture for approximately 3 hours.
-
Oxidation: Heat nitric acid (65%) to boiling in a stirred flask equipped with a reflux condenser. Slowly add the hydroxymethylated imidazole mixture to the hot nitric acid.
-
Isolation: Distill off the water of reaction as dilute nitric acid. Cool the reaction mixture in an ice bath to precipitate the imidazole-4,5-dicarboxylic acid.
-
Purification: Filter the crystals, wash with cold water, and dry. A second crop of crystals can be obtained from the filtrate by adjusting the pH to 4.
Protocol 2: General Procedure for the Hydrolysis of 2-Substituted-4,5-dicyanoimidazole
This is a general two-step method adaptable for this compound.[4]
Step 1: Synthesis of 2-Butyl-4,5-dicyanoimidazole (Example for a 2-substituted analog)
-
Heat a mixture of diaminomaleonitrile and an excess of valerimidic acid ethyl ester hydrochloride in an inert solvent.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.
-
Collect the precipitated 2-butyl-4,5-dicyanoimidazole by filtration, wash with water, and dry. The crude product can be recrystallized from a solvent like ethanol.
Step 2: Hydrolysis to 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
-
Suspend the 2-butyl-4,5-dicyanoimidazole in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for an extended period (12-24 hours) until the reaction is complete.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of a cold organic solvent like acetone.
-
Dry the resulting solid under vacuum.
Visualizations
Caption: Workflow for the oxidation of 2-methylbenzimidazole.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent purification techniques for this class of compounds are washing with appropriate solvents and recrystallization.[1] Acid-base chemistry can also be utilized, where the dicarboxylic acid functionality allows for precipitation by adjusting the pH of a solution.[1]
Q2: What are the likely impurities in my crude product?
The impurities largely depend on the synthetic route used.
-
From Oxidation of 2-methylbenzimidazole: The primary impurity is often the unreacted starting material due to incomplete oxidation.[2] Over-oxidation can also lead to degradation byproducts.[2]
-
From Hydrolysis of a dinitrile precursor: Incomplete hydrolysis can result in intermediates such as the corresponding mono-acid or amide functionalities.[2]
-
General Impurities: Residual solvents, unreacted starting materials from other synthetic routes, and byproducts from side reactions are also common.[1][3]
Q3: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is considered the gold standard for assessing the purity of non-volatile compounds like this compound.[3] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify major impurities, while a sharp melting point range can be a preliminary indicator of high purity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Isolation | Inadequate removal of soluble impurities. | Wash the crude solid sequentially with solvents in which the product has poor solubility but the impurities are soluble. A sequence of cold deionized water, followed by cold methanol, and then diethyl ether is a good starting point.[1] |
| Co-precipitation of starting materials or byproducts. | Perform a recrystallization from a suitable solvent or a binary solvent system. A polar aprotic solvent like N,N-Dimethylformamide (DMF) for dissolution, followed by the addition of an anti-solvent, can be effective.[1] | |
| Low Yield | Product loss during washing steps. | Use minimal volumes of cold washing solvents. Ensure the chosen solvent has very low solubility for your product.[1] |
| Incomplete precipitation or crystallization. | If the product is in a solution, adjust the pH to its isoelectric point to minimize solubility and induce precipitation.[1] For the related imidazole-4,5-dicarboxylic acid, a pH of 4 was used to precipitate a second fraction.[1][4] | |
| Product remains in the filtrate. | Concentrate the filtrate and cool it to try and crystallize a second crop of the product.[1] | |
| Product is Colored | Presence of colored impurities or degradation products. | During recrystallization, add activated charcoal to the hot solution before filtering it to remove colored impurities.[1] |
| Difficulty Finding a Recrystallization Solvent | The compound is either too soluble or nearly insoluble in common single solvents. | Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[1] |
Purification Techniques: A Comparative Overview
| Purification Technique | Principle | Advantages | Disadvantages | Expected Purity Improvement |
| Solvent Washing/Slurrying | Removal of impurities that are soluble in a solvent in which the desired compound is insoluble. | Simple, fast, and effective for removing highly soluble impurities. | Can lead to product loss if the compound has some solubility in the wash solvent. | Moderate |
| Recrystallization (Single Solvent) | Dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. | Can yield very high purity product. The formation of well-defined crystals is often an indicator of high purity.[3] | Can be time-consuming; finding a suitable solvent can be challenging. Potential for significant product loss in the mother liquor. | High to Very High |
| Recrystallization (Binary Solvent) | Using a pair of miscible solvents—one in which the compound is soluble (good solvent) and one in which it is insoluble (poor solvent/anti-solvent). | Increases the flexibility when a single suitable solvent cannot be found.[1] | More complex to optimize the solvent ratio; can sometimes lead to oiling out instead of crystallization. | High to Very High |
| Acid-Base Precipitation | Dissolving the dicarboxylic acid in a basic aqueous solution and then re-precipitating it by adding acid to lower the pH to its isoelectric point. | Effective for removing non-acidic or non-basic impurities. | May not remove impurities with similar acidic properties. Can introduce inorganic salts into the product if not washed properly. | Moderate to High |
Experimental Protocols
Protocol 1: Purification by Sequential Solvent Washing
This protocol is adapted from the general procedure for purifying imidazole-4,5-dicarboxylic acids.[1]
-
Transfer the crude this compound to a beaker.
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Add a sufficient amount of cold deionized water to form a slurry and stir vigorously for 15-20 minutes.
-
Collect the solid by filtration using a Büchner funnel.
-
Wash the filter cake sequentially with three portions of cold deionized water.
-
Follow with two portions of cold methanol.
-
Finally, wash with one portion of diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization from a Binary Solvent System
This protocol provides a general guideline for recrystallization when a single ideal solvent is not available.[1]
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., N,N-Dimethylformamide or methanol) to just dissolve the solid.
-
Optional: If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
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To the hot, clear solution, add a "poor" solvent (an anti-solvent, e.g., water or chloroform) dropwise until the solution becomes slightly and persistently turbid.
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Add a few more drops of the "good" solvent until the solution becomes clear again.
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Cover the flask and allow the solution to cool slowly to room temperature to encourage the formation of large crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Purification Workflow
References
optimizing reaction conditions for 2-Methyl-1H-imidazole-4,5-dicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic strategies for this compound include:
-
Oxidation of 2-Methylbenzimidazole: This method involves the oxidation of the benzene ring of 2-methylbenzimidazole to yield the desired dicarboxylic acid. Common oxidizing agents include potassium dichromate or potassium permanganate. An alternative approach utilizes hydrogen peroxide in sulfuric acid.[1][2]
-
Two-Step Synthesis from Diaminomaleonitrile (DAMN): This route first involves the formation of a 2-methyl-4,5-dicyanoimidazole intermediate. This intermediate is then hydrolyzed to the final dicarboxylic acid product.[3]
Q2: What are the typical impurities I might encounter?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4][5] In syntheses involving the oxidation of a benzimidazole precursor, incompletely oxidized intermediates could be present.[4] If starting from diaminomaleonitrile, residual dicyanoimidazole intermediate may be present.
Q3: How can I purify the crude this compound?
A3: The most common purification techniques are recrystallization and sequential washing with appropriate solvents.[4] Given that imidazole-4,5-dicarboxylic acids are often sparingly soluble in water and common organic solvents, a binary solvent system for recrystallization can be effective.[4] For example, dissolving the crude product in a hot polar aprotic solvent like DMF, followed by the addition of an anti-solvent, can induce crystallization.[4] Washing the crude product with solvents in which the product is poorly soluble but the impurities are soluble is also a key purification step. A sequence of washing with cold deionized water, then methanol, and finally ether has been suggested for related compounds.[4][6]
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is a highly precise and versatile method for the purity assessment of non-volatile compounds like this compound and is considered a gold standard in pharmaceutical analysis.[5] A reverse-phase HPLC method is particularly well-suited for separating the target compound from potential impurities.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extend the reaction time if necessary. For the hydrolysis of the dicyanoimidazole intermediate, refluxing for an extended period (12-24 hours) is often required.[3] |
| Suboptimal Reaction Temperature | For the oxidation of 2-alkylbenzimidazoles with hydrogen peroxide, maintaining the recommended reaction temperature is crucial.[2] For the formation of the dicyanoimidazole intermediate from DAMN, heating the reaction mixture at a temperature ranging from 100 to 140 °C is suggested.[3] |
| Incorrect Stoichiometry of Reagents | Ensure the correct molar ratios of reactants are used. For the oxidation of 2-alkylbenzimidazoles, an 11:1 molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole has been reported to give optimal results.[1] |
| Product Loss During Workup and Purification | Use minimal volumes of washing solvents to prevent significant product loss, and ensure the chosen solvent has very low solubility for the product.[4] When precipitating the product, ensure the solution is sufficiently cooled, for example, in an ice bath, to maximize recovery.[3] |
Issue 2: Poor Product Purity
| Possible Cause | Suggested Solution |
| Inadequate Removal of Soluble Impurities | Perform sequential washing of the crude product with solvents that effectively dissolve the impurities but not the desired product. A suggested sequence is cold deionized water, followed by cold methanol, and then diethyl ether.[4][6] |
| Co-precipitation of Starting Materials or Byproducts | Recrystallization from a suitable solvent system is highly recommended. A binary solvent system, such as DMF and an anti-solvent, can be effective if finding a single suitable solvent is difficult.[4] |
| Incomplete Hydrolysis of Dinitrile Intermediate | If synthesizing from the dicyanoimidazole, ensure the hydrolysis step is complete by monitoring via TLC. If starting material is still present, prolong the reflux time or consider adjusting the concentration of the acid. |
| Presence of Incompletely Oxidized Intermediates | In the oxidation of 2-methylbenzimidazole, ensure sufficient oxidizing agent and adequate reaction time. Purification by recrystallization will be crucial to remove these related impurities. |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Methylbenzimidazole
This protocol is adapted from a general method for the oxidation of 2-alkylbenzimidazoles.[2]
Materials:
-
2-Methylbenzimidazole
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂)
Procedure:
-
Prepare a 1 M solution of 2-methylbenzimidazole in sulfuric acid.
-
Carefully add hydrogen peroxide to the solution, maintaining a molar ratio of 11:1 (H₂O₂ : 2-methylbenzimidazole).
-
Maintain the reaction at a controlled temperature as specified in the literature source.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, isolate the product. This may involve quenching the reaction and precipitating the product by adjusting the pH.
-
Purify the crude product by recrystallization or sequential washing.
Protocol 2: Two-Step Synthesis from Diaminomaleonitrile (DAMN)
This protocol is based on a general procedure for related 2-alkyl-1H-imidazole-4,5-dicarboxylic acids.[3]
Step 1: Synthesis of 2-Methyl-4,5-dicyanoimidazole
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To a solution of diaminomaleonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add triethyl orthoacetate (1.1 equivalents).
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Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture at 100-140 °C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
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Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a solvent like ethanol.
Step 2: Hydrolysis to this compound
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Suspend the 2-methyl-4,5-dicyanoimidazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration.
-
Wash the filter cake sequentially with cold deionized water, cold methanol, and diethyl ether.[4][6]
-
Dry the purified product under vacuum.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Technical Support Center: 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 2,4,5-trimethylimidazole.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete oxidation of the starting material (2,4,5-trimethylimidazole). | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Degradation of the product due to harsh reaction conditions. | Maintain strict control over the reaction temperature. Avoid excessive heating, as this can lead to decarboxylation or other side reactions. | |
| Loss of product during workup and purification. | Optimize the pH during precipitation of the dicarboxylic acid. Use a suitable solvent for recrystallization to minimize solubility losses. | |
| Presence of Impurities in the Final Product | Unreacted starting material or partially oxidized intermediates. | Improve the efficiency of the oxidation step. Ensure a sufficient amount of the oxidizing agent is used. |
| Formation of byproducts from side reactions. | Control the reaction temperature and the rate of addition of the oxidizing agent. | |
| Contamination from reagents or solvents. | Use high-purity starting materials and solvents. | |
| Difficulty in Product Isolation | The product is too soluble in the reaction mixture. | Adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. |
| The product precipitates as a fine powder that is difficult to filter. | Allow the precipitate to age, which may result in larger crystal formation. Consider using a different solvent for precipitation. | |
| Inconsistent Results Between Batches | Variations in the quality of starting materials. | Source high-purity 2,4,5-trimethylimidazole and other reagents. Perform quality control checks on incoming materials. |
| Poor control over reaction parameters. | Standardize the experimental protocol, including reaction time, temperature, and stirring rate. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the oxidation of 2,4,5-trimethylimidazole. This reaction typically involves using a strong oxidizing agent, such as potassium permanganate, to convert the methyl groups at the 4 and 5 positions of the imidazole ring into carboxylic acid groups.
Q2: What are the critical reaction conditions to control to minimize impurities?
The most critical parameters to control are temperature and the rate of addition of the oxidizing agent. The oxidation of 2,4,5-trimethylimidazole is an exothermic reaction, and allowing the temperature to rise uncontrollably can lead to side reactions and degradation of the desired product. Gradual addition of the oxidizing agent helps to manage the reaction's exothermicity.
Q3: What are the likely impurities in the synthesis of this compound?
Potential impurities include unreacted 2,4,5-trimethylimidazole, partially oxidized intermediates such as 2,4-dimethyl-1H-imidazole-5-carboxylic acid, and byproducts from side reactions. The specific impurities will depend on the reaction conditions and the purity of the starting materials.
Q4: How can I effectively purify the crude this compound?
Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial for successful recrystallization. Water is often a suitable solvent, as the solubility of the dicarboxylic acid is temperature-dependent. Adjusting the pH to the isoelectric point can also aid in selective precipitation. For highly impure samples, column chromatography may be necessary.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time.
Experimental Protocol: Oxidation of 2,4,5-Trimethylimidazole
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials:
-
2,4,5-Trimethylimidazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 2,4,5-trimethylimidazole in an aqueous solution of sodium hydroxide in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate in deionized water to the reaction mixture while maintaining the temperature below a specified limit (e.g., 10 °C).
-
After the addition is complete, continue stirring the mixture at a controlled temperature for a set period until the reaction is complete (monitor by TLC or HPLC).
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Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to destroy any excess potassium permanganate.
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Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
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Collect the crude product by filtration and wash with cold deionized water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., water).
Visualizing the Workflow
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is a two-step synthesis. The first step involves the condensation of o-phenylenediamine with acetic acid to form 2-methylbenzimidazole. The second step is the oxidative cleavage of the benzene ring of 2-methylbenzimidazole using a strong oxidizing agent, such as hydrogen peroxide in sulfuric acid, to yield the final product.[1][2][3] This method is favored for its good yields and straightforward procedure.[3]
Q2: What are the optimal reaction conditions for the oxidation of 2-methylbenzimidazole?
A2: Optimal results for the oxidation of 2-alkylbenzimidazoles are typically achieved with a 1 M concentration of 2-methylbenzimidazole in sulfuric acid and a hydrogen peroxide to 2-methylbenzimidazole molar ratio of 11:1.[4][5] Careful temperature control during the addition of hydrogen peroxide is also crucial to prevent runaway reactions.[6]
Q3: What are the main impurities I should be aware of in this synthesis?
A3: The primary impurity is often the unreacted 2-methylbenzimidazole due to incomplete oxidation.[6] Other potential impurities can include side-products from over-oxidation, although these are less commonly reported. During the synthesis of the 2-methylbenzimidazole intermediate, unreacted o-phenylenediamine can also be an impurity.
Q4: What are the recommended purification techniques for this compound?
A4: The crude product can be purified by washing with cold deionized water to remove residual acid.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as a water or an ethanol/water mixture.[2]
Troubleshooting Guides
Low Yield of this compound
| Problem | Possible Cause | Suggested Solution |
| Low yield in the final product with significant recovery of starting material (2-methylbenzimidazole). | Incomplete oxidation. This can be due to: - Insufficient amount of oxidizing agent. - Low reaction temperature. - Inadequate reaction time. | - Optimize Stoichiometry: Ensure the molar ratio of hydrogen peroxide to 2-methylbenzimidazole is at least 11:1.[4][5] - Control Temperature: Maintain the optimal reaction temperature. While the initial addition of hydrogen peroxide should be done at a low temperature (e.g., in an ice bath) to control the exothermic reaction, the reaction may need to be warmed to 50-70°C to proceed to completion.[6] - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and ensure it is allowed to run to completion. Reaction times of 24-48 hours at room temperature after the initial addition may be necessary.[1] |
| Low yield with no significant recovery of starting material. | Product degradation. This can be caused by: - Over-oxidation due to excessive oxidizing agent or high temperatures. - Prolonged reaction times at elevated temperatures. | - Careful Addition of Oxidant: Add the hydrogen peroxide dropwise while maintaining a low temperature to avoid localized high concentrations and overheating.[6] - Monitor Reaction Progress: Use TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation. - Use a Milder Catalyst System: While the sulfuric acid method is common, exploring other catalytic systems might reduce degradation.[4] |
| Low yield after work-up and purification. | Product loss during isolation. The product may have some solubility in the washing solvents. | - Minimize Washing Volumes: Use the minimum amount of cold deionized water necessary for washing the filtered product. - Optimize Crystallization: Ensure complete precipitation of the product from the reaction mixture by pouring it onto a sufficient amount of crushed ice.[1] |
Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of 2-methylbenzimidazole in the final product. | Incomplete oxidation. | Refer to the solutions for "Low yield in the final product with significant recovery of starting material" in the table above. |
| Discolored final product. | Presence of colored impurities or byproducts. | - Recrystallization: Perform recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.[1] - Thorough Washing: Ensure the crude product is washed thoroughly with cold deionized water to remove any residual reagents or soluble impurities. |
Experimental Protocols
Step 1: Synthesis of 2-Methylbenzimidazole
This protocol is adapted from general procedures for the synthesis of 2-alkylbenzimidazoles.
Materials:
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o-Phenylenediamine
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Glacial Acetic Acid
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4 M Hydrochloric Acid (optional, for Phillips condensation)
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10% Sodium Hydroxide Solution
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Ethanol
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Activated Charcoal (optional)
Procedure:
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In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and glacial acetic acid (1.1 equivalents).
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Heat the mixture at 100°C for 2 hours.
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Cool the reaction mixture to room temperature.
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Slowly add 10% sodium hydroxide solution with stirring until the mixture is alkaline (pH ~8-9), which will cause the crude product to precipitate.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
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For further purification, the crude product can be recrystallized from an ethanol/water mixture, using activated charcoal if necessary to remove colored impurities.
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Dry the purified 2-methylbenzimidazole in a vacuum oven.
Quantitative Data: A reported yield for the synthesis of 2-methylbenzimidazole from o-phenylenediamine and acetic acid is approximately 71.57%. Another source reports a yield of up to 98.8% for a similar synthesis using a heterogeneous catalyst.
| Reactant | Stoichiometry | Reported Yield |
| o-Phenylenediamine | 1.0 eq | 71.57% - 98.8% |
| Acetic Acid | 1.1 eq |
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of the 2-butyl analogue.[1][2]
Materials:
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2-Methylbenzimidazole (from Step 1)
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Concentrated Sulfuric Acid (98%)
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Hydrogen Peroxide (30% solution)
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Deionized Water
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Ice
Procedure:
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In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-methylbenzimidazole (1.0 equivalent) in concentrated sulfuric acid to make a 1 M solution. Perform this step in an ice bath to manage the exothermic dissolution.
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Once the 2-methylbenzimidazole is completely dissolved, begin the dropwise addition of 30% hydrogen peroxide (11.0 equivalents) through the dropping funnel.
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Maintain the reaction temperature between 20-30°C using the ice bath during the addition. The addition should be slow to control the exothermic reaction.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or HPLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate.
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Allow the mixture to stand for a few hours to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash it with cold deionized water.
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The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
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Dry the purified this compound in a vacuum oven.
Quantitative Data: While specific yield data for the oxidation of 2-methylbenzimidazole under various conditions is not readily available in the literature, the described optimal conditions are reported to provide good yields for preparative quantities of 2-alkyl-imidazole-4,5-dicarboxylic acids.[4][5]
| Parameter | Recommended Condition |
| Concentration of 2-methylbenzimidazole | 1 M in H₂SO₄ |
| Molar Ratio (H₂O₂ : Substrate) | 11:1 |
| Temperature (H₂O₂ addition) | 20-30°C |
| Reaction Time (post-addition) | 24-48 hours |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: MOF Synthesis with 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 2-Methyl-1H-imidazole-4,5-dicarboxylic acid as an organic linker.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of MOFs with this compound. Each problem is presented with potential causes and recommended solutions.
Problem 1: Low or No Product Yield
I am getting a very low yield of my MOF, or no precipitate at all. What could be the issue?
Low product yield is a common issue in MOF synthesis. Several factors related to reaction conditions and reagent stoichiometry can be the cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Ligand | The ligand, this compound, may have limited solubility in the chosen solvent system. • Try a different solvent or a solvent mixture (e.g., DMF/ethanol, DMF/water). • Gently heat the mixture while stirring to aid dissolution before adding the metal salt. • Increase the solvent volume. |
| Inappropriate Molar Ratio | The stoichiometry between the metal precursor and the organic linker is crucial for MOF formation. An excess of one component can inhibit crystal growth.[1] • Systematically vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 2:1). |
| Suboptimal pH of the Solution | The deprotonation of the carboxylic acid and imidazole groups is pH-dependent and affects coordination with the metal center.[2] • Adjust the pH of the reaction mixture using small amounts of acid (e.g., HCl) or base (e.g., NaOH, triethylamine). The optimal pH will depend on the specific metal and desired coordination. |
| Incorrect Reaction Temperature or Time | MOF crystallization is sensitive to both temperature and reaction duration.[3] • Optimize the reaction temperature. If using solvothermal synthesis, try a range of temperatures (e.g., 80°C, 100°C, 120°C). • Vary the reaction time. Some MOFs form quickly, while others require several days for crystallization. |
Problem 2: Poor Crystallinity or Amorphous Product
My product is a powder, but the PXRD pattern shows broad peaks or no distinct peaks, indicating it is amorphous or has poor crystallinity. How can I improve this?
Improving the crystallinity of your MOF is essential for its characterization and performance. The formation of a well-ordered crystalline structure is influenced by the kinetics of nucleation and crystal growth.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Rapid Nucleation and Precipitation | If the reaction proceeds too quickly, it can lead to the formation of many small nuclei that do not have sufficient time to grow into larger, well-defined crystals. • Lower the reaction temperature to slow down the kinetics. • Reduce the concentration of the reactants. • Consider a slower method for combining the reagents, such as vapor diffusion or slow cooling. |
| Presence of Impurities | Impurities in the reagents or solvent can interfere with crystal growth. • Use high-purity reagents and solvents. |
| Inappropriate Solvent System | The solvent plays a critical role in mediating the interaction between the metal and the ligand.[3] • Experiment with different solvents or solvent mixtures to find one that promotes slower, more controlled crystal growth. |
| Use of a Modulator | A modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), can compete with the linker for coordination to the metal center, slowing down the reaction and leading to more crystalline products.[4] • Add a small amount of a modulator to the reaction mixture. The amount will need to be optimized. |
| Seeding | Introducing a small number of pre-existing crystals (seeds) can promote the growth of larger, more uniform crystals.[5][6][7][8] • If you have a small amount of crystalline product from a previous synthesis, add it to a new reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a synthesis protocol with this compound?
A good starting point is a solvothermal synthesis. While the optimal conditions will vary depending on the metal used, a general protocol can be adapted.
Generalized Solvothermal Synthesis Protocol:
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Reagent Preparation:
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Dissolve this compound in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
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In a separate vial, dissolve the metal salt (e.g., zinc nitrate, copper nitrate) in the same or a miscible solvent.
-
-
Mixing:
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Combine the two solutions in a Teflon-lined autoclave.
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Stir the mixture for a short period to ensure homogeneity.
-
-
Reaction:
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Seal the autoclave and place it in an oven.
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Heat the reaction at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 24-72 hours).
-
-
Cooling and Isolation:
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Allow the autoclave to cool slowly to room temperature.
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Collect the crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
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Wash the product with the synthesis solvent and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.
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Dry the product under vacuum or at a slightly elevated temperature.
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Q2: How do I choose the right solvent for my synthesis?
The choice of solvent is critical and depends on the solubility of both the metal salt and the this compound.[3] Polar aprotic solvents like DMF, N,N-Diethylformamide (DEF), and Dimethyl sulfoxide (DMSO) are commonly used. Protic solvents like ethanol and water can also be used, sometimes in combination with other solvents. The solvent can also act as a template or influence the final structure of the MOF.
Q3: My ligand is not dissolving well. What can I do?
If this compound has poor solubility, you can try the following:
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Use a co-solvent: Adding a small amount of a solvent in which the ligand is more soluble can help.
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Increase the temperature: Gently warming the solution while stirring can improve solubility.
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Adjust the pH: For aqueous or partially aqueous systems, adding a small amount of a base can deprotonate the carboxylic acid groups, increasing solubility.
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Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
Q4: I have obtained a crystalline product, but it's not the phase I was expecting. Why did this happen?
The formation of a specific MOF phase can be sensitive to subtle changes in the synthesis conditions.
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Polymorphism: Different crystal structures (polymorphs) can form under slightly different conditions (e.g., temperature, solvent, concentration).
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Kinetics vs. Thermodynamics: A less stable, kinetically favored product may form at lower temperatures or shorter reaction times, while a more stable, thermodynamically favored product may form at higher temperatures or longer reaction times.[3]
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Modulators: The presence of modulating agents can influence which crystal phase is formed.[4]
Careful control and systematic variation of reaction parameters are key to obtaining the desired phase reproducibly.
Experimental Protocols and Data
Table 1: Example Synthesis Parameters for Imidazole-Dicarboxylate Based MOFs
This table summarizes successful synthesis conditions for MOFs using ligands similar to this compound, which can serve as a starting point for your experiments.
| Metal Salt | Ligand | Solvent(s) | Temp. (°C) | Time (h) | Molar Ratio (M:L) | Ref. |
| Mn(II) salt | 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | H₂O | 160 | 72 | 1:1 | [2] |
| Ba(II) salt | 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid | H₂O | 160 | 72 | 1:2 | [2] |
| Cd(II) salt | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | H₂O/Ethanol | 160 | 72 | 1:1 | [9] |
| Pb(II) salt | 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | H₂O/DMF | 120 | 72 | 3:2 | [9] |
| Zn(II) salt | 4,5-imidazoledicarboxylic acid | DMF | 100 | 24 | 5:4 | [10] |
Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Low MOF Yield
This diagram illustrates a logical workflow for addressing the issue of low or no product yield.
Caption: A step-by-step guide to troubleshooting low MOF yield.
Diagram 2: Strategy for Improving MOF Crystallinity
This diagram outlines a decision-making process for enhancing the crystallinity of the synthesized MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]
- 3. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 4. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 7. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks assembled under hydro(solvo)thermal conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Oxidation of the Starting Material (2-Methylbenzimidazole) | Ensure the optimal molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the 2-alkylbenzimidazole is used. A recommended ratio is 11:1.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion. |
| Product Loss During Work-up and Purification | When washing the crude product, use minimal volumes of cold solvents (e.g., deionized water, methanol) to minimize dissolution of the desired product.[2] |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature. For instance, in the oxidation of 2-alkylbenzimidazoles, the temperature should be carefully controlled. In syntheses involving nitric acid, the temperature is typically maintained between 100°C and 140°C.[3] |
| Precipitation Issues | If precipitating the product by pH adjustment, carefully control the final pH to maximize the recovery of the dicarboxylic acid without co-precipitating acidic or basic impurities. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Improve the reaction conditions by increasing the reaction time or temperature, or by adjusting the stoichiometry of the reactants. Monitor the reaction to ensure full conversion of the starting material. |
| Incompletely Oxidized Intermediates | Increase the amount of oxidizing agent or the reaction time to ensure complete oxidation of the benzimidazole ring.[2] |
| Formation of Hydroxymethylated Side Products (in formaldehyde-based synthesis) | In syntheses reacting imidazole with formaldehyde and nitric acid, side products like 4,5-bishydroxymethylimidazole, 1,2,4,5-tetrahydroxymethylimidazole, and other hydroxymethylated imidazoles can form.[3] Careful control of the reaction conditions (temperature, reactant ratios) is crucial. Purification through recrystallization is often necessary to remove these byproducts. |
| Oligomeric Condensates | The reaction of imidazole with formaldehyde can lead to the formation of oligomeric condensates.[3] These can be removed by washing the crude product with appropriate solvents or by recrystallization. |
| Co-precipitation of Impurities | Perform a thorough washing of the crude product with a sequence of solvents like cold water, methanol, and then ether to remove soluble impurities.[2] Recrystallization from a suitable solvent, such as N,N-Dimethylformamide (DMF) or a binary solvent system, is highly effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: A prevalent method is the oxidation of 2-methylbenzimidazole.[4] This typically involves using strong oxidizing agents like potassium dichromate, potassium permanganate, or hydrogen peroxide in an acidic medium.[1][4] An alternative route for the parent imidazole-4,5-dicarboxylic acid, which could be adapted, involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[3]
Q2: How can I purify the crude this compound?
A2: The most common purification techniques are sequential washing and recrystallization.[2] A recommended washing procedure involves slurrying the crude product in deionized water, followed by washing with cold methanol and then diethyl ether.[2] For recrystallization, dissolving the compound in a hot polar aprotic solvent like DMF and then adding an anti-solvent can be effective.[2] The dicarboxylic acid nature of the product also allows for purification by precipitation through pH adjustment of an aqueous solution.[2]
Q3: What analytical techniques are suitable for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly precise method for purity assessment of non-volatile compounds like this compound and is considered a gold standard in pharmaceutical analysis.[5] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information for comprehensive characterization and identification of impurities.[5]
Q4: What are the potential side products in the synthesis involving the oxidation of 2-methylbenzimidazole?
A4: The primary side products are likely to be incompletely oxidized intermediates where the benzene ring of the benzimidazole has not been fully cleaved and oxidized to the carboxylic acid groups.[2] Unreacted 2-methylbenzimidazole can also be a significant impurity if the reaction does not go to completion.
Experimental Protocols
General Protocol for Oxidation of 2-Methylbenzimidazole
This protocol is adapted from general procedures for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.[1][6]
-
Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a 1 M solution of 2-methylbenzimidazole in concentrated sulfuric acid. Cool the vessel in an ice bath.
-
Oxidation: Slowly add a 30% hydrogen peroxide solution to the reaction mixture, maintaining a low temperature. The molar ratio of hydrogen peroxide to 2-methylbenzimidazole should be approximately 11:1.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Purification: Collect the precipitate by filtration. Wash the filter cake sequentially with cold deionized water, cold methanol, and finally, diethyl ether.[2][7] Dry the purified product under vacuum. Further purification can be achieved by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Isolation | Inadequate removal of soluble impurities. | Wash the crude product sequentially with solvents in which the product is poorly soluble but the impurities are soluble. A recommended sequence is cold deionized water, followed by cold methanol, and then diethyl ether.[1] |
| Co-precipitation of starting materials or byproducts. | Perform a recrystallization from a suitable solvent system. A polar aprotic solvent like N,N-Dimethylformamide (DMF) for dissolution, followed by the addition of an anti-solvent, can be effective.[1] | |
| Low Reaction Yield | Incomplete oxidation of the 2-methylbenzimidazole precursor. | Ensure a sufficient molar excess of the oxidizing agent (e.g., hydrogen peroxide) is used. Optimize the reaction temperature and time to drive the reaction to completion.[2][3] |
| Product loss during washing steps. | Use chilled solvents for washing to minimize the dissolution of the desired product. | |
| Incomplete hydrolysis of dinitrile intermediate (if this synthetic route is used). | Increase the reaction time and temperature (e.g., reflux) to ensure both nitrile groups are fully hydrolyzed to carboxylic acids.[2] | |
| Product Discoloration (e.g., Yellow or Brown Tint) | Presence of colored impurities from side reactions or degradation. | Perform a recrystallization, possibly with the addition of activated carbon to adsorb colored impurities. Ensure the reaction temperature during oxidation does not lead to product degradation. |
| Residual solvents. | Dry the final product under vacuum at an elevated temperature (if the product is thermally stable) to remove any remaining solvents. | |
| Difficulty in Purification by Recrystallization | The compound is either too soluble or insoluble in common solvents. | Use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., hot DMF or methanol) and then add a "poor" solvent (an anti-solvent) dropwise until turbidity is observed, followed by slow cooling to promote crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound on a larger scale?
A1: The most prevalent and effective methods for synthesizing 2-alkyl-1H-imidazole-4,5-dicarboxylic acids, which are applicable to the 2-methyl derivative, include:
-
Oxidation of 2-Methylbenzimidazole : This is a common approach where the benzene ring of 2-methylbenzimidazole is cleaved using a strong oxidizing agent, such as hydrogen peroxide in sulfuric acid or potassium dichromate, to form the desired dicarboxylic acid.[2][3][4]
-
Hydrolysis of 2-Methyl-1H-imidazole-4,5-dicarbonitrile : This route involves the synthesis of a dinitrile intermediate, which is then subjected to acidic or basic hydrolysis to yield the dicarboxylic acid.[2]
-
Condensation Reaction : A method involving the reaction of tartaric acid, an aldehyde (in this case, acetaldehyde would be the analogous reagent), and aqueous ammonia can also be employed.[2]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Common impurities may include unreacted starting materials (e.g., 2-methylbenzimidazole), byproducts from side reactions, and residual solvents.[1] If the oxidation route is used, incompletely oxidized intermediates could be present.[1] If hydrolysis of a dinitrile is the chosen method, amide or mono-acid intermediates can be significant impurities if the reaction is not carried to completion.[2]
Q3: What are the recommended purification techniques for this compound?
A3: The most common purification techniques are recrystallization and sequential washing with appropriate solvents.[1] Given that imidazole-4,5-dicarboxylic acids are often sparingly soluble in water and soluble in polar aprotic solvents like DMF, a typical procedure involves:
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Washing the crude solid with cold deionized water to remove inorganic salts and highly polar impurities.
-
Washing with a cold alcohol, such as methanol, to remove moderately polar impurities.
-
A final wash with a non-polar solvent like diethyl ether can help remove non-polar contaminants and aid in drying.[1]
-
For higher purity, recrystallization from a solvent system like DMF/anti-solvent is recommended.[1] Additionally, the dicarboxylic acid functionality allows for purification via pH adjustment, where the compound is dissolved in a basic solution and then precipitated by adding acid.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] HPLC is also the preferred method for determining the final purity of the product.[5]
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Methylbenzimidazole
This protocol is adapted from general procedures for the oxidation of 2-alkylbenzimidazoles.[3][6]
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Reaction Setup : In a suitable reaction vessel equipped with mechanical stirring, a thermometer, and a dropping funnel, prepare a 1 M solution of 2-methylbenzimidazole in concentrated sulfuric acid. Cool the solution in an ice bath to maintain a low temperature.
-
Oxidation : Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the cooled solution. An 11:1 molar ratio of hydrogen peroxide to 2-methylbenzimidazole is recommended for optimal results.[3][6] Maintain the reaction temperature at the specified level as per laboratory safety protocols and literature for similar reactions.
-
Reaction Monitoring : Monitor the reaction for completion using TLC or HPLC.
-
Work-up and Isolation : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the crude this compound to precipitate out of the solution.
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Filtration and Washing : Collect the precipitated solid by filtration. Wash the filter cake sequentially with three portions of cold deionized water, two portions of cold methanol, and one portion of diethyl ether.[1]
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Drying : Dry the purified product under vacuum to obtain the final compound.
Protocol 2: Purification by Recrystallization
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Dissolution : In a flask, dissolve the crude this compound in a minimal amount of hot N,N-Dimethylformamide (DMF).[1]
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon.
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Crystallization : Allow the filtrate to cool slowly to room temperature. If crystals do not form, or to improve the yield, add an anti-solvent (such as water or diethyl ether) dropwise until the solution becomes turbid.
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Isolation : Allow the solution to stand, preferably in a cold environment, to complete the crystallization process. Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visualizations
Synthesis Pathway
Caption: Oxidation of 2-methylbenzimidazole to the target dicarboxylic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting product purity issues.
References
Technical Support Center: Degradation of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and investigating the degradation pathways of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. The information provided is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known reactivity of the imidazole ring and carboxylic acid functionalities, the primary degradation pathways are expected to be oxidation, photodegradation, and thermal degradation.[1]
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), especially under basic conditions, or in the presence of oxidizing agents.[1][2] The reaction with hydroxyl radicals (•OH), nitrate radicals (NO3•), and ozone (O3) are potential oxidative degradation routes in atmospheric and aqueous environments.[3]
-
Photodegradation: Imidazole compounds can be sensitive to light.[1] Exposure to UV or even ambient light may lead to the formation of various degradation products.[1][2]
-
Thermal Degradation: At elevated temperatures, imidazole derivatives can undergo thermal decomposition.[4][5] The presence of other reactants or impurities can influence the degradation pathways.[4]
-
Hydrolysis: The imidazole ring itself is generally stable against hydrolysis.[1] However, the carboxylic acid groups can participate in reactions, and under forced conditions, hydrolysis of other parts of a molecule containing an imidazole moiety can occur.[1][2]
Q2: What are the common signs of degradation of this compound in solution?
Common indicators of degradation in solutions of imidazole derivatives include:
-
Color Change: A noticeable change in the color of the solution, often to yellow or brown, is a primary sign of degradation.[4]
-
Precipitate Formation: The formation of insoluble materials can indicate the generation of degradation products.
-
Changes in Viscosity: A change in the viscosity of the solution may also suggest that degradation has occurred.[4]
-
Evolution of Gases: The formation of volatile byproducts may be observed.[4]
-
Analytical Observations: In analytical techniques such as HPLC or LC-MS, the appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.[1][4]
Q3: How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[1] This involves developing an HPLC method that can effectively separate the parent compound from its potential degradation products. By analyzing samples at various time points, you can quantify the amount of the remaining compound and determine the rate of degradation.[1] Other analytical techniques such as LC-MS/MS and GC-MS can also be employed for the identification and quantification of degradation products.[6][7][8]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For solutions, it is advisable to protect them from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or light-sensitive experiments.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock or working solutions. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at low temperatures and protected from light. - Regularly check the purity of the stock solution using a stability-indicating HPLC method.[1] |
| Photodegradation during the experiment. | - Conduct experiments in a dark room or use amber-colored glassware. - Cover the experimental setup with aluminum foil to shield it from light.[1] - Include a "dark" control sample that is not exposed to light to monitor for any non-photolytic degradation.[1] |
| Oxidative degradation. | - If the reaction is sensitive to oxygen, perform experiments under an inert atmosphere (e.g., nitrogen or argon).[4] - Use deoxygenated solvents. |
| Thermal degradation. | - If the experiment involves heating, consider if a lower temperature can be used.[4] - Minimize the duration of heating.[4] |
Issue 2: Appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | - Characterize the unknown peaks using LC-MS/MS or GC-MS to identify the degradation products.[6][7] - Review the experimental conditions (e.g., pH, temperature, light exposure) to identify the potential cause of degradation.[1] |
| Contamination of reagents or solvents. | - Use high-purity reagents and solvents. - Run a blank sample containing only the solvent to check for impurities. |
| Interaction with other components in the sample matrix. | - If the sample matrix is complex (e.g., biological fluids), consider potential interactions with other molecules. - Use appropriate sample preparation techniques, such as solid-phase extraction (SPE), to clean up the sample and remove interfering substances.[8] |
Quantitative Data
Table 1: Stability of this compound in Solution
| Time (hours) | Concentration (µg/mL) | % Remaining | Observations (e.g., color change) |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Photodegradation of this compound
| Exposure Time (hours) | Concentration (µg/mL) - Exposed Sample | % Remaining - Exposed Sample | Concentration (µg/mL) - Dark Control | % Remaining - Dark Control |
| 0 | 100 | 100 | ||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 6 |
Experimental Protocols
Protocol 1: General Procedure for Studying Photodegradation
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a photochemically inert solvent (e.g., water, acetonitrile).[1]
-
Experimental Setup:
-
Transfer the solution to a quartz or borosilicate glass vessel.
-
Place the vessel in a photoreactor equipped with a suitable light source (e.g., UV lamp, solar simulator).
-
Prepare a "dark" control sample by wrapping an identical vessel containing the same solution in aluminum foil.[1]
-
Place the dark control alongside the exposed sample to maintain the same temperature.[1]
-
-
Exposure: Irradiate the sample for a defined period. Withdraw aliquots at specific time intervals.
-
Analysis: Analyze the withdrawn aliquots from both the exposed and dark control samples using a validated stability-indicating HPLC method.[1]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the photodegradation kinetics.[1]
Protocol 2: General Procedure for Studying Thermal Degradation
-
Sample Preparation: Prepare a solution or use the solid form of this compound.
-
Experimental Setup:
-
Place a known amount of the sample in a sealed vial or a thermogravimetric analyzer (TGA) pan.
-
For solutions, consider using an inert atmosphere to prevent oxidation.[4]
-
-
Heating: Heat the sample at a controlled temperature or use a temperature ramp in a TGA instrument.[5]
-
Analysis:
-
For solutions, withdraw aliquots at different time points, cool them to room temperature, and analyze by HPLC to determine the concentration of the remaining parent compound.
-
For solid samples, TGA can be used to determine the onset temperature of decomposition.[5]
-
-
Data Analysis: Plot the concentration of the remaining compound versus time or the weight loss versus temperature to evaluate the thermal stability.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for studying degradation kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the crystallization of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, information on structurally similar compounds, such as 2-propyl-1H-imidazole-4,5-dicarboxylic acid, can provide a strong starting point. This related compound exhibits low solubility in water and chloroform, suggesting these may be effective anti-solvents. Conversely, it is likely to be soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol, which could serve as good primary solvents for dissolution.[1] A binary solvent system, where the compound is dissolved in a "good" solvent (like hot DMF or methanol) followed by the addition of a "poor" solvent (an anti-solvent like water or chloroform) to induce precipitation, is a common and effective strategy.
Q2: How can I improve the purity of my this compound product?
A2: Recrystallization is a primary method for purifying imidazole-4,5-dicarboxylic acids. If you are facing issues with purity, consider a sequential washing of the crude product with solvents that selectively dissolve impurities but not the desired compound. A suggested sequence is washing with cold deionized water, followed by cold methanol, and finally diethyl ether. For colored impurities, treating the solution with activated carbon during the recrystallization process can be effective.
Q3: My crystallization yield is very low. What are the possible causes and solutions?
A3: Low yield can stem from several factors. The compound may be more soluble in the chosen solvent system than anticipated, leading to significant loss in the mother liquor. To address this, you can try to recover a second crop of crystals by concentrating the filtrate. Additionally, for dicarboxylic acids like this, the pH of the solution plays a crucial role in solubility. Adjusting the pH to the isoelectric point of the molecule can minimize its solubility and enhance precipitation. For the parent compound, imidazole-4,5-dicarboxylic acid, adjusting the pH to 4 has been shown to help precipitate a second fraction from the filtrate.[2]
Q4: I am observing an oily precipitate or an amorphous solid instead of crystals. What should I do?
A4: The formation of an oil or amorphous solid often indicates that the solution is too supersaturated, causing the compound to precipitate too quickly. To encourage crystal formation, try slowing down the crystallization process. This can be achieved by reducing the cooling rate or by using a slightly larger volume of the "good" solvent to ensure the compound does not crash out of solution. If using an anti-solvent, add it more slowly and at a slightly elevated temperature. Seeding the solution with a few crystals of the pure compound can also promote the growth of well-defined crystals.
Q5: Could different solvents lead to different crystalline forms (polymorphs) of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty Finding a Suitable Recrystallization Solvent | The compound is either too soluble or nearly insoluble in common single solvents. | Employ a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., DMF, Methanol) and then slowly add a "poor" anti-solvent (e.g., Water, Chloroform) until the solution becomes turbid. Reheat gently until the solution is clear and then allow it to cool slowly. |
| Low Purity of Crystals | Impurities are co-precipitating with the product. | Wash the crude product sequentially with solvents in which the impurities are soluble but the product is not (e.g., cold water, cold methanol, diethyl ether). Alternatively, during recrystallization, add activated carbon to the hot solution to adsorb colored impurities before filtering and cooling. |
| Low Yield | Significant amount of product remains dissolved in the mother liquor. | Concentrate the filtrate (mother liquor) to try and obtain a second crop of crystals. Adjusting the pH of the filtrate to the isoelectric point of the acid (a pH of around 4 is a good starting point for similar compounds) can also induce further precipitation.[2] |
| Product is Colored | Presence of colored impurities from the synthesis. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and keep the solution at a high temperature for a few minutes. Filter the hot solution to remove the activated carbon and then allow the filtrate to cool and crystallize. |
| Oiling Out or Amorphous Precipitation | The solution is too supersaturated, leading to rapid precipitation. | Reduce the rate of cooling. You can also use a slightly larger volume of the "good" solvent or add the anti-solvent more slowly and at a higher temperature. Seeding the solution with a small crystal of the pure compound can also help initiate proper crystal growth. |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated. | If the solution remains clear upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. If that fails, a seed crystal can be added. As a last resort, some of the solvent can be evaporated to increase the concentration of the solute. |
Solvent Solubility Profile (Qualitative, based on analogous compounds)
| Solvent | Solvent Type | Expected Solubility | Potential Role in Crystallization |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | "Good" solvent for initial dissolution |
| Methanol | Polar Protic | Soluble | "Good" solvent for initial dissolution |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | May be used in a solvent mixture |
| Water | Polar Protic | Practically Insoluble | "Poor" solvent (Anti-solvent) |
| Chloroform | Nonpolar | Practically Insoluble | "Poor" solvent (Anti-solvent) |
| Diethyl Ether | Nonpolar | Practically Insoluble | Used for washing the final product |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., water, if the compound is sparingly soluble at room temperature but soluble in hot water).
-
Heating: Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of the solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Protocol 2: Binary Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., DMF or methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., water or chloroform) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This guide provides a comprehensive framework for the structural validation of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines key analytical techniques, presents comparative data with a structurally similar compound, and offers detailed experimental protocols.
Structural Comparison and Overview
To unequivocally validate the structure of this compound (Product A), a direct comparison with a well-characterized reference compound is essential. For this purpose, we will use 1H-imidazole-4,5-dicarboxylic acid (Alternative A) as a comparator. The key structural difference is the presence of a methyl group at the 2-position of the imidazole ring in Product A, which is absent in Alternative A. This seemingly minor difference will manifest in distinct spectroscopic signatures, providing a clear basis for structural confirmation.
Product A: this compound
-
Molecular Formula: C₆H₆N₂O₄
-
Molecular Weight: 170.12 g/mol
-
CAS Number: 5313-35-9[1]
Alternative A: 1H-imidazole-4,5-dicarboxylic acid
The primary analytical techniques employed for structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the expected and observed quantitative data for both Product A and Alternative A.
Table 1: ¹H NMR Data (Predicted for Product A, Experimental for Alternative A in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Product A | ~2.4 | Singlet | 3H | -CH₃ |
| ~13.0 (broad) | Singlet | 2H | -COOH | |
| ~12.5 (broad) | Singlet | 1H | N-H | |
| Alternative A | ~8.0 | Singlet | 1H | C2-H |
| ~13.0 (broad) | Singlet | 2H | -COOH | |
| ~12.5 (broad) | Singlet | 1H | N-H |
Table 2: ¹³C NMR Data (Predicted for Product A, Experimental for Alternative A in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Product A | ~14 | -CH₃ |
| ~128 | C4/C5 | |
| ~145 | C2 | |
| ~165 | -COOH | |
| Alternative A | ~128 | C4/C5 |
| ~137 | C2 | |
| ~165 | -COOH |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions |
| Product A | ESI | 171.04 | 169.03 | 126 (loss of COOH), 82 (loss of 2xCOOH) |
| Alternative A | ESI | 157.02 | 155.01 | 112 (loss of COOH)[2][3], 68 (loss of 2xCOOH) |
Table 4: FT-IR Data (Characteristic Peaks in cm⁻¹)
| Compound | O-H (Carboxylic Acid) | N-H (Imidazole) | C=O (Carboxylic Acid) | C=N (Imidazole) |
| Product A | 2500-3300 (broad) | 3100-3300 | ~1700 | ~1580 |
| Alternative A | 2500-3300 (broad) | 3100-3300 | ~1700 | ~1590 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution; sonication may be used to assist. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Perform fragmentation analysis (MS/MS) on the molecular ions to aid in structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample for analysis using either the KBr pellet method or by placing the neat powder on an Attenuated Total Reflectance (ATR) crystal.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mandatory Visualization
The logical workflow for the structural validation of this compound is depicted in the following diagram.
Conclusion
The structural validation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. The key differentiating feature from its analogue, 1H-imidazole-4,5-dicarboxylic acid, is the presence of the methyl group at the C2 position. This will be clearly observable in the ¹H and ¹³C NMR spectra and will result in a corresponding mass shift of 14 Da in the mass spectrum. The provided experimental protocols offer a robust starting point for researchers to perform this validation in their own laboratories.
References
A Comparative Guide to Imidazole-Based Linkers for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their functional properties. Imidazole-based linkers, with their versatile coordination chemistry and potential for functionalization, have emerged as a pivotal class of building blocks in the construction of MOFs for a wide array of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] This guide provides a comparative analysis of various imidazole-based linkers, offering a synopsis of their impact on the resultant MOF properties, supported by experimental data.
Performance Comparison of Imidazole-Based MOFs
The intrinsic properties of MOFs, such as their surface area, pore volume, and stability, are directly influenced by the nature of the imidazole-based linker employed in their synthesis. The following table summarizes key performance indicators for a selection of MOFs constructed from different imidazole-containing organic linkers. For comparative context, the well-established MOFs, ZIF-8 (utilizing a 2-methylimidazole linker) and HKUST-1, are also included.
| Imidazole-Based Linker | MOF Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Applications |
| 2-methylimidazole | ZIF-8 | Zn(II) | 1300–1960 | 0.66 | ~400 | Gas separation, Catalysis, Drug delivery |
| 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | TIBM-Cu | Cu(II) | - | 0.3-1.5 nm (pore size) | - | CO₂ capture |
| TIBM-Cr | Cr(III) | - | - | - | CO₂ capture | |
| TIBM-Al | Al(III) | - | - | - | CO₂ capture | |
| 4-(1H-imidazol-4-yl)benzoic acid (representative) | IBA-MOF | Zn(II) | ~500-1000 (estimated) | ~0.3-0.6 (estimated) | Up to ~350 | Gas adsorption, Sensing, Catalysis |
| 5-(benzimidazole-1-yl)isophthalic acid | [Cd(bipa)]n | Cd(II) | 47.8 | - | - | Fluorescence sensing |
| Benzimidazole / 4,5-dichloroimidazole | ZIF-7/COK-17 | Zn(II) | - | - | - | CO₂/N₂ separation |
| Non-imidazole linker for comparison | ||||||
| Benzene-1,3,5-tricarboxylic acid | HKUST-1 | Cu(II) | 1176.66 | 0.76 | - | Wastewater treatment |
Logical Relationships of Imidazole-Based Linkers and MOF Properties
The structure of the imidazole-based linker, including the presence and nature of functional groups, directly correlates with the final properties of the MOF. This relationship can be visualized as a logical flow from the linker design to the desired application.
References
A Comparative Guide to 2-Methyl-1H-imidazole-4,5-dicarboxylic acid and 1H-imidazole-4,5-dicarboxylic acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, imidazole-4,5-dicarboxylic acid and its derivatives serve as pivotal building blocks. Their rigid structure and versatile coordination capabilities make them ideal candidates for the synthesis of metal-organic frameworks (MOFs), as well as for the development of novel therapeutic agents. This guide provides a detailed comparison of the parent compound, 1H-imidazole-4,5-dicarboxylic acid, and its 2-methyl substituted analog, 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, with a focus on their synthesis, physicochemical properties, and applications, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
The introduction of a methyl group at the C2 position of the imidazole ring subtly alters the physicochemical properties of the molecule. This substitution can influence factors such as solubility, acidity (pKa), and the overall electronic nature of the ligand, which in turn affects its interaction with metal ions and biological targets. While comprehensive experimental data for this compound is not as readily available as for the parent compound, a comparison can be drawn from existing data and predicted values.
| Property | 1H-imidazole-4,5-dicarboxylic acid | This compound |
| Molecular Formula | C₅H₄N₂O₄ | C₆H₆N₂O₄ |
| Molecular Weight | 156.10 g/mol | 170.12 g/mol |
| Appearance | White to light yellow crystalline powder[1] | Data not available |
| Melting Point | 283-288 °C (decomposes)[2] | Data not available |
| Water Solubility | 0.5 g/L (20 °C) | Data not available |
| pKa | pKa of imidazole is 14.5[3] | Data not available |
Synthesis of the Ligands
Both compounds can be synthesized through established organic chemistry routes. The choice of synthetic pathway often depends on the availability of starting materials and desired scale.
Synthesis of 1H-imidazole-4,5-dicarboxylic acid
A common and economically viable method for the synthesis of 1H-imidazole-4,5-dicarboxylic acid involves the oxidation of benzimidazole. Historically, methods such as the reaction of tartaric acid dinitrate with ammonia and formaldehyde have also been employed.
Experimental Protocol: Oxidation of Benzimidazole
-
Dissolution: Benzimidazole is dissolved in an aqueous acidic solution, typically sulfuric acid.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate or potassium dichromate, is added portion-wise to the solution. The reaction temperature is carefully controlled to prevent runaway reactions.
-
Work-up: If potassium permanganate is used, the resulting manganese dioxide is removed by filtration.
-
Isolation: The filtrate is acidified to precipitate the 1H-imidazole-4,5-dicarboxylic acid. The solid product is then collected by filtration and can be further purified by recrystallization.
Synthesis of this compound
The most prevalent method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is through the oxidation of the corresponding 2-alkylbenzimidazole. This approach offers good yields and a straightforward route to the desired product.
Experimental Protocol: Oxidation of 2-Methylbenzimidazole
-
Dissolution: 2-Methylbenzimidazole is dissolved in concentrated sulfuric acid.
-
Oxidation: Hydrogen peroxide is added dropwise to the solution while maintaining a controlled temperature, typically with an ice bath.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice to precipitate the product.
-
Isolation and Purification: The solid product is collected by vacuum filtration and washed with cold deionized water. Further purification can be achieved by recrystallization from a suitable solvent system, such as a water-ethanol mixture.
Caption: Generalized workflow for the synthesis of imidazole-4,5-dicarboxylic acids.
Applications in Metal-Organic Frameworks (MOFs)
Both 1H-imidazole-4,5-dicarboxylic acid and its 2-methyl derivative are excellent ligands for the construction of MOFs due to their multiple coordination sites (two carboxylate oxygens and two imidazole nitrogens). The presence of the 2-methyl group can influence the resulting MOF structure and properties.
The methyl group introduces steric hindrance, which can affect the coordination geometry around the metal center and the overall topology of the framework. This can lead to differences in pore size, shape, and surface area, which are critical for applications in gas storage, separation, and catalysis. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the imidazole ring, potentially influencing the catalytic activity or sensing capabilities of the MOF.
While direct comparative studies are limited, research on various 2-substituted imidazole-4,5-dicarboxylic acid-based MOFs suggests that the substituent at the 2-position is a key tool for tuning the framework's properties. For instance, different 2-substituted analogs have been used to create a variety of structures, from 1D chains to complex 3D networks.
Performance in Drug Development
The imidazole-4,5-dicarboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.
N-methyl-D-aspartate (NMDA) Receptor Modulation
Caption: Potential mechanism of NMDA receptor modulation by imidazole derivatives.
Antiviral Activity
The imidazole-4,5-dicarboxylic acid core has been explored as a scaffold for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including Dengue virus and Yellow Fever virus. The substituents on the imidazole ring and the dicarboxamide moieties play a crucial role in determining the potency and spectrum of antiviral activity. While specific comparative data for this compound and its parent compound are not available, the general findings suggest that modification at the C2 position is a viable strategy for optimizing antiviral efficacy.
Conclusion
Both this compound and 1H-imidazole-4,5-dicarboxylic acid are valuable compounds for researchers in materials science and drug discovery. The parent compound, 1H-imidazole-4,5-dicarboxylic acid, is well-characterized and serves as a foundational building block. The introduction of a methyl group at the 2-position in this compound offers a means to fine-tune the properties of the resulting materials and molecules. The steric and electronic effects of the methyl group can lead to distinct structural and functional outcomes in MOFs and can modulate biological activity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their performance and to guide the rational design of new materials and therapeutic agents.
References
- 1. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
comparing the properties of MOFs from different imidazole dicarboxylic acids
A Comparative Guide to Metal-Organic Frameworks Derived from Imidazole Dicarboxylic Acids
This guide provides a detailed comparison of the properties of Metal-Organic Frameworks (MOFs) synthesized from various imidazole dicarboxylic acid ligands. It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance based on experimental data from peer-reviewed literature.
Introduction to Imidazole Dicarboxylic Acid-Based MOFs
Imidazole dicarboxylic acids are a versatile class of organic linkers used in the synthesis of MOFs. Their rigid structure, coupled with the presence of both nitrogen and oxygen donor atoms, allows for the formation of diverse and stable framework structures with tunable properties. The functionalization of the imidazole ring at the C2 position provides a powerful tool to modify the resulting MOF's properties, such as porosity, stability, and functionality. This guide focuses on comparing MOFs derived from four such linkers: 4,5-imidazoledicarboxylic acid (H₃IDC), 2-ethyl-4,5-imidazoledicarboxylic acid (H₃EIDC), 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid (m-OHPhH₃IDC), and 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₃DMPhIDC).
Comparative Data on MOF Properties
The properties of MOFs are highly dependent on the interplay between the organic linker and the metal node. The following tables summarize key quantitative data for MOFs synthesized from the selected imidazole dicarboxylic acids.
Table 1: Comparison of Structural and Porosity Properties of Imidazole Dicarboxylic Acid-Based MOFs
| Imidazole Dicarboxylic Acid Linker | Metal Ion | Resulting MOF Formula | Crystal System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| 4,5-imidazoledicarboxylic acid (H₃IDC) | Cd(II) | [Cd₃(H₂O)₂(C₅N₂O₄H)₂·H₂O] | Monoclinic | Not Reported | Not Reported | [1] |
| 2-ethyl-4,5-imidazoledicarboxylic acid (H₃EIDC) | Cd(II) | [KCd(C₇N₂O₄H₅)] | Monoclinic | Not Reported | Not Reported | [1] |
| 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid (m-OHPhH₃IDC) | Mn(II) | {[Mn(m-OHPhHIDC)(H₂O)]·2H₂O} | Monoclinic | Not Reported | Not Reported | [2] |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₃DMPhIDC) | Zn(II) | {[Zn₃(μ₃-DMPhIDC)₂(H₂O)₆]·2H₂O} | Monoclinic | Not Reported | Not Reported | [3] |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₃DMPhIDC) | Mn(II) | {[Mn₃(μ₃-DMPhIDC)₂(H₂O)₆]·2H₂O} | Monoclinic | Not Reported | Not Reported | [3] |
Note: BET surface area and pore volume were not reported in the cited literature for these specific MOFs. This highlights a common gap in the characterization of novel MOFs.
Table 2: Comparison of Thermal Stability of Imidazole Dicarboxylic Acid-Based MOFs
| Imidazole Dicarboxylic Acid Linker | Metal Ion | Resulting MOF | Decomposition Temperature (°C) | Experimental Conditions | Reference |
| 2-(3-hydroxylphenyl)-1H-imidazole-4,5-dicarboxylic acid (m-OHPhH₃IDC) | Mn(II) | {[Mn(m-OHPhHIDC)(H₂O)]·2H₂O} | ~350 | TGA, N₂ atmosphere, heating rate of 10 °C/min | [2] |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₃DMPhIDC) | Zn(II) | {[Zn₃(μ₃-DMPhIDC)₂(H₂O)₆]·2H₂O} | ~400 | TGA, N₂ atmosphere, heating rate of 10 °C/min | [3] |
| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H₃DMPhIDC) | Mn(II) | {[Mn₃(μ₃-DMPhIDC)₂(H₂O)₆]·2H₂O} | ~380 | TGA, N₂ atmosphere, heating rate of 10 °C/min | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of imidazole dicarboxylic acid-based MOFs.
General Hydrothermal Synthesis of Imidazole Dicarboxylic Acid-Based MOFs
This protocol is a generalized procedure based on the synthesis of the compared MOFs.[1][2][3]
-
Reactant Preparation : In a typical synthesis, the imidazole dicarboxylic acid linker (e.g., 0.1 mmol) and a metal salt (e.g., MnCl₂·4H₂O, Cd(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O; 0.1 mmol) are mixed in a solvent system.
-
Solvent System : The solvent is often a mixture of deionized water and an organic co-solvent such as ethanol or N,N-dimethylformamide (DMF).
-
pH Adjustment : The pH of the mixture is often adjusted using a base, such as triethylamine (Et₃N), to facilitate the deprotonation of the carboxylic acid groups.
-
Reaction Conditions : The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a temperature between 120 and 180 °C for 48 to 96 hours.
-
Product Recovery : After cooling to room temperature, the resulting crystals are collected by filtration, washed with the mother liquor and deionized water, and dried in air.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability of the MOFs.[2][3]
-
Sample Preparation : A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina crucible.
-
Instrumentation : The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions : The sample is heated from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically flowing nitrogen, to prevent oxidation.
-
Data Analysis : The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is typically identified as the onset temperature of the major weight loss step corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity
BET analysis is a critical technique for characterizing the porous nature of MOFs.
-
Sample Activation : The synthesized MOF sample is activated by heating it under vacuum to remove any guest molecules (e.g., solvent, water) from the pores. The activation temperature and duration are crucial and must be carefully chosen to avoid framework collapse.
-
Adsorption/Desorption Isotherms : Nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature) using a surface area and porosity analyzer.
-
Data Analysis : The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3) to calculate the specific surface area. The total pore volume is usually determined from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).
Visualizations
The following diagrams illustrate the general synthesis workflow for these MOFs and the structural relationship between the different imidazole dicarboxylic acid linkers.
Caption: General workflow for the hydrothermal synthesis of MOFs from imidazole dicarboxylic acids.
Caption: Relationship between the core imidazole dicarboxylic acid structure and its C2-substituted derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparations and characterizations of two MOFs constructed with hydroxylphenyl imidazole dicarboxylate [html.rhhz.net]
- 3. MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Structural Analysis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural, synthetic, and biological aspects of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid and its longer alkyl chain derivatives.
This guide provides an objective comparison of this compound with its 2-ethyl and 2-propyl analogs, focusing on their structural characteristics, synthesis, and potential as modulators of the N-methyl-D-aspartate (NMDA) receptor. The information is supported by available experimental data and detailed protocols to assist in further research and development.
Structural and Physicochemical Properties: A Comparative Overview
The introduction of varying alkyl groups at the 2-position of the 1H-imidazole-4,5-dicarboxylic acid scaffold influences the physicochemical properties of the molecules. While comprehensive experimental data for a direct comparison is limited, a combination of reported data on related structures and computational predictions provides valuable insights.
| Property | This compound | 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid |
| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight | 170.12 g/mol | 184.15 g/mol [1] | 198.18 g/mol [2] |
| Crystal Structure | A magnesium complex, diaquabis(2-methyl-1H-imidazol-3-ium-4,5-dicarboxylato-κ² O,O′)magnesium, has been reported. | A zinc complex, [Zn(2-ethyl-1H-imidazole-4,5 dicarboxylate)₂(H₂O)₂]·3H₂O, has been characterized by single-crystal X-ray diffraction.[3] | No crystal structure for the free acid or a simple salt is readily available in the searched literature. |
| Calculated LogP | -0.5 to 0.5 (Predicted) | ~0.6 (Predicted)[1] | Not explicitly found, but expected to be higher than the ethyl analog. |
Synthesis of 2-Alkyl-1H-imidazole-4,5-dicarboxylic Acid Derivatives
A common and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[4]
Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles
This generalized protocol can be adapted for the synthesis of the methyl, ethyl, and propyl derivatives.
Materials:
-
2-Alkylbenzimidazole (2-methyl, 2-ethyl, or 2-propyl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Ice
-
Deionized Water
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and maintained in an ice bath, dissolve the 2-alkylbenzimidazole starting material in concentrated sulfuric acid.
-
Oxidation: While maintaining a controlled temperature, add hydrogen peroxide dropwise to the solution. The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and then recrystallize from a suitable solvent (e.g., water or ethanol-water mixture) to obtain the purified 2-alkyl-1H-imidazole-4,5-dicarboxylic acid.
Caption: General workflow for the synthesis of 2-alkyl-1H-imidazole-4,5-dicarboxylic acids.
Biological Activity: Modulation of NMDA Receptors
Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[5] These compounds have shown potential as partial agonists of the NMDA receptor.[6]
Experiments in mice have demonstrated that these derivatives can produce dose-dependent convulsant or anticonvulsant effects, consistent with partial agonism at the NMDA receptor.[6] Notably, 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been identified as a promising candidate for further investigation as a partial NMDA receptor agonist.[6]
Experimental Protocol: Evaluation of NMDA Receptor Activity (In Vivo)
The following is a general protocol for assessing the in vivo effects of these compounds on NMDA receptor activity in a mouse model.
Materials:
-
Test compounds (2-alkyl-1H-imidazole-4,5-dicarboxylic acid derivatives)
-
NMDA (N-methyl-D-aspartate)
-
Saline solution
-
Mice
Procedure:
-
Compound Administration: Dissolve the test compounds in a suitable vehicle and administer them to mice, typically via intracerebroventricular injection to bypass the blood-brain barrier.
-
NMDA Challenge: After a predetermined time, administer a convulsive dose of NMDA.
-
Observation: Observe the mice for the onset, duration, and severity of seizures.
-
Data Analysis: Compare the seizure parameters in the test groups to a control group that received only the vehicle and NMDA. An increase in seizure threshold or a decrease in seizure severity would indicate an antagonistic or partial agonistic effect.
Caption: Proposed mechanism of NMDA receptor modulation by 2-alkyl-1H-imidazole-4,5-dicarboxylic acid derivatives.
Conclusion
The 2-alkyl-1H-imidazole-4,5-dicarboxylic acid scaffold presents a promising area for further investigation, particularly in the context of neurological disorders involving NMDA receptor dysfunction. The length of the alkyl chain at the 2-position appears to be a key determinant of biological activity, with the propyl derivative showing particular promise as a partial agonist. Further detailed structural studies, including the determination of crystal structures for the free acids, and more extensive quantitative biological evaluations are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | C7H8N2O4 | CID 12224823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Effect of some imidazole-4,5-dicarboxylic acid derivatives on the activity of N-methyl-D-aspartate (NMDA) receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Metal-Organic Frameworks in Gas Adsorption: A Comparative Guide
This guide provides a comparative analysis of the gas adsorption performance of a metal-organic framework (MOF) derived from an imidazole-dicarboxylic acid-based linker against two widely recognized benchmark MOFs: MOF-5 and UiO-66. The objective is to offer researchers, scientists, and professionals in drug development a clear, data-driven comparison of these materials for applications in gas storage and separation.
The performance of a MOF in gas adsorption is intricately linked to its structural properties, including the choice of metal center and organic linker, which collectively determine the framework's surface area, pore volume, and affinity for different gas molecules. In this comparison, we will consider a representative MOF synthesized from a ligand structurally similar to 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, specifically MOFs derived from 4,5-imidazoledicarboxylic acid, and compare its performance with the benchmark materials MOF-5 and UiO-66.
Quantitative Performance Data
The following table summarizes the key gas adsorption properties of the selected MOFs. The data has been compiled from various studies, and it is important to note that direct comparison can be influenced by variations in synthesis and activation procedures.
| Material | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake | H₂ Uptake | CH₄ Uptake |
| Sm-IDC | 4,5-Imidazoledicarboxylic acid | Sm(III) | - | - | Not Reported | 1.12 wt% (298 K, 1 bar)[1] | Not Reported |
| MOF-5 | Terephthalic acid (BDC) | Zn(II) | ~1300 - 3800 | ~0.5 - 1.4 | ~303.61 mg/g (298 K, 9 bar)[2] | ~1.3 - 7.1 wt% (77 K)[3] | ~1.05 mmol/g (298 K, 1 bar)[4] |
| UiO-66 | Terephthalic acid (BDC) | Zr(IV) | ~1000 - 1400 | ~0.4 - 0.8 | ~3.35 mmol/g (273 K, 1 bar)[1] | Not Widely Reported | ~0.45 mmol/g (298 K, 1 bar) |
Note: Data for Sm-IDC is based on a MOF synthesized with 4,5-imidazoledicarboxylic acid, a close structural analog of this compound. The performance of a MOF with the 2-methyl substituted linker may vary.
Experimental Protocols
The methodologies for evaluating gas adsorption in these materials generally follow a standardized procedure. Below are detailed protocols for the key experiments cited.
1. Material Synthesis and Activation
-
Synthesis: MOFs are typically synthesized via solvothermal or hydrothermal methods. For instance, UiO-66 is often prepared by dissolving zirconium(IV) chloride and 1,4-benzenedicarboxylic acid in N,N-dimethylformamide (DMF) and heating the mixture in an oven.[5] The precise conditions (temperature, time, and solvent) are crucial for obtaining a crystalline material with high porosity.
-
Activation: Before gas adsorption measurements, the synthesized MOF must be "activated" to remove any solvent molecules residing in the pores. This is a critical step as residual solvents can block pores and significantly reduce the measured gas uptake. A common activation procedure involves immersing the MOF in a volatile solvent like methanol, followed by heating under a high vacuum for several hours (e.g., 150 °C for 10 hours).[1]
2. Gas Adsorption Measurements
Gas adsorption isotherms are measured using a volumetric or gravimetric sorption analyzer.
-
Sample Preparation: A precisely weighed amount of the activated MOF is placed in a sample tube. The sample is then further degassed in situ by the instrument to ensure the removal of any adsorbed atmospheric gases.
-
Isotherm Measurement: The instrument introduces a known amount of the adsorbate gas (e.g., CO₂, H₂, CH₄) into the sample tube at a constant temperature. The pressure is incrementally increased, and the amount of gas adsorbed at each pressure point is measured until a target pressure is reached. The process can be reversed to measure the desorption isotherm.
-
Data Analysis: The collected data is used to plot an adsorption isotherm (amount of gas adsorbed vs. pressure). From this isotherm, the Brunauer-Emmett-Teller (BET) surface area is calculated, typically from the nitrogen adsorption isotherm at 77 K.[1] The total pore volume is also determined from these measurements.
Visualizing the Workflow
The following diagrams illustrate the general workflow for synthesizing and evaluating the gas adsorption performance of MOFs.
Caption: Workflow for MOF synthesis and activation.
Caption: Workflow for gas adsorption analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug discovery and development. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a key building block in various pharmaceutical syntheses. This document outlines detailed experimental protocols, presents comparative data in a clear format, and includes workflow visualizations to aid in the selection and implementation of appropriate purity assessment strategies.
Comparative Analysis of Analytical Methods
The selection of an analytical method for purity assessment depends on factors such as the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity analysis, while techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for impurity identification and structural confirmation.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Analytical Method | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, quantitative accuracy, and reproducibility.[1] | Requires a chromophore for UV detection. | Primary Method: Ideal for quantitative purity assessment and impurity profiling.[1] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information for impurity identification. High sensitivity. | Matrix effects can sometimes suppress ion formation. | Confirmatory Method: Excellent for identifying unknown impurities. |
| NMR Spectroscopy | Provides detailed information about the molecular structure of the compound and any impurities present. | Gives structural information and can be quantitative (qNMR).[1] | Lower sensitivity compared to chromatographic methods for trace impurities.[1] | Structural Confirmation: Confirms the identity of the main compound and major impurities.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High sensitivity for volatile and semi-volatile impurities.[1] | Not suitable for non-volatile compounds like dicarboxylic acids without derivatization.[1] | Limited Use: Primarily for detecting residual solvents from the synthesis.[1] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and rapid. A sharp melting point can indicate high purity.[1] | Impurities may not always depress the melting point. | Preliminary Check: A broad melting range can suggest the presence of impurities.[1] |
Table 2: Illustrative Purity Data for Synthesized this compound vs. A Structurally Similar Alternative
| Compound | Method | Purity (%) | Major Impurity (%) | Notes |
| This compound | HPLC-UV | 98.5 | Unreacted Starting Material (0.8%) | Purity determined by peak area normalization. |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | HPLC-UV | 99.2 | Side-product Isomer (0.5%) | Data adapted from established methods for similar derivatives.[1] |
| This compound | qNMR | 98.2 | Undetermined (1.8%) | Purity determined against a certified internal standard. |
| 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | qNMR | 99.0 | Undetermined (1.0%) | Comparative data based on typical qNMR accuracy. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for imidazole derivatives and may require optimization for specific instrumentation and samples.[1][2]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reverse-phase HPLC method is well-suited for separating this compound from potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration as the sample.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For MS compatibility, the mobile phase from the HPLC protocol should be modified.
-
LC Conditions: Same as HPLC-UV protocol, but replace Phosphoric Acid in Mobile Phase A with 0.1% Formic Acid in Water.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound. The m/z of other peaks can be used to hypothesize the structures of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful technique for structural elucidation and confirmation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of NaOD).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons, which can be used to confirm the structure of the main compound and identify impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): If a certified internal standard is used, the absolute purity of the sample can be determined.
-
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Analysis of this compound.
Decision Pathway for Analytical Method Selection
This diagram outlines the decision-making process for selecting the appropriate analytical technique based on the analytical goal.
Caption: Decision matrix for selecting the appropriate analytical method.
References
Comparative Guide to the Cross-Validation of Analytical Data for 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the analytical cross-validation of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, a crucial heterocyclic compound in pharmaceutical research and development. Ensuring the identity, purity, and quality of such molecules is paramount for reliable and reproducible scientific outcomes. This document outlines and compares key analytical techniques, provides detailed experimental protocols, and presents expected data to support robust in-house method development and validation.
Cross-validation of analytical methods is the process of assuring that a specific method is suitable for its intended purpose by comparing its results with those from other, often orthogonal, analytical techniques.[1][2] This approach provides a high degree of confidence in the reported data by demonstrating consistency and reliability across different analytical platforms.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound. It is important to note that while HPLC and FTIR data are based on established methods for similar compounds, the NMR and MS data are predicted based on the compound's structure and data from closely related analogues, such as 2-butyl-1H-imidazole-4,5-dicarboxylic acid.[5]
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar acidic compounds.[6] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common mobile phase for reverse-phase chromatography of polar analytes.[7] |
| Gradient | Time-based gradient (e.g., 0-20 min, 5-95% B) | To ensure elution of the main compound and potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| UV Detection | ~210 nm | Wavelength for detecting the imidazole ring. |
| Injection Volume | 10 µL | Standard injection volume. |
| MS Compatibility | Replace Phosphoric Acid with 0.1% Formic Acid | Formic acid is a volatile buffer suitable for mass spectrometry.[7][8] |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
Note: These are predicted chemical shifts. Actual values may vary.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (broad) | Singlet | 2H | Carboxylic acid protons (-COOH) | |
| ~7.8 | Singlet | 1H | Imidazole N-H proton | |
| ~2.5 | Singlet | 3H | Methyl group (-CH₃) | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| ~165-170 | Carboxylic acid carbons (-COOH) | |||
| ~150 | Imidazole C2 carbon | |||
| ~125-130 | Imidazole C4/C5 carbons | |||
| ~15 | Methyl carbon (-CH₃) |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₆H₆N₂O₄ | |
| Molecular Weight | 170.12 g/mol | |
| Ionization Mode | ESI-Negative | Dicarboxylic acids are readily deprotonated.[5] |
| [M-H]⁻ | m/z 169.03 | Primary ion expected in negative mode. |
| Key Fragments | m/z 125 | Loss of CO₂ (44 Da) from the [M-H]⁻ ion. |
| m/z 81 | Subsequent loss of another CO₂ (44 Da). |
Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Imidazole) | 3200-2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1750-1700 | Stretching |
| C=N, C=C (Imidazole) | 1650-1500 | Ring Stretching |
| C-N | 1350-1250 | Stretching |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are recommended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Standard Preparation: Prepare a certified reference standard at the same concentration as the sample.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation, for example, starting at 5% B and increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol is adapted from the analysis of 2-butyl-1H-imidazole-4,5-dicarboxylic acid.[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Sonication may be used to aid dissolution. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the solvent signal as a reference.
Mass Spectrometry (MS) for Molecular Weight Confirmation
This protocol is adapted from the analysis of 2-butyl-1H-imidazole-4,5-dicarboxylic acid.[5]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) for a stable and abundant ion signal.
-
Acquire the mass spectrum in negative ion mode.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion ([M-H]⁻) to obtain fragmentation data for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the sample on the ATR crystal or in the KBr pellet holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships.
Caption: Workflow for the analytical cross-validation of this compound.
Caption: Logical relationship of potential impurity sources during the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.[6][9]
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. While HPLC is a robust method for determining purity and quantifying the compound, it provides limited structural information.[6] Conversely, NMR and MS are powerful tools for unambiguous structure elucidation and molecular weight confirmation.[5] FTIR serves as a rapid method for confirming the presence of key functional groups.
By employing these techniques in a cross-validation workflow, researchers and drug development professionals can establish a high degree of confidence in the identity, purity, and overall quality of this compound, ensuring the integrity and reproducibility of their research and development efforts.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Separation of 1H-Imidazole-4,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
biological activity of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid analogs
A Comparative Guide to the Biological Activities of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid and Its Analogs
The scaffold of this compound and its derivatives has emerged as a versatile platform in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have been investigated for their potential as therapeutic agents in various domains, including neuropharmacology, infectious diseases, and cardiovascular medicine. This guide provides a comparative overview of the biological activities of these analogs, supported by available experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Comparative Biological Activities
Analogs of this compound have been synthesized and evaluated for several biological targets. The nature of the substituents on the imidazole core and the dicarboxylic acid moieties significantly influences their pharmacological profile.
Table 1: Summary of Biological Activities of Imidazole-4,5-dicarboxylic Acid Analogs
| Compound Class | Biological Activity | Quantitative Data (IC50) | Target/Mechanism | Reference |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease Inhibition | 4.79 ± 1.37 μM (for compound 5a2) | Inhibition of viral replication | [1] |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | 1.31 ± 0.026 µM | Inhibition of ACE in the Renin-Angiotensin System | [2][3] |
| Substituted amides of imidazole-4(5)-carboxylic acid | Mnemonic (Memory-enhancing) Effects | Not Applicable | Modulation of memory processes | [4] |
| Imidazole-4,5-dicarboxylic acid derivatives | Antiparkinsonian Activity | Not Applicable | Modulation of dopaminergic and glutamatergic systems; NMDA receptor antagonism | [2][5] |
| Asymmetric 2-methylimidazole-4,5-dicarboxamide derivatives | Antibacterial and Antifungal Activity | No activity against tested strains | Screening against various bacteria and fungi | [6] |
Detailed Experimental Protocols
A comprehensive understanding of the biological activity of these compounds necessitates a review of the experimental methods employed for their evaluation.
In Vitro SARS-CoV-2 Main Protease Inhibition Assay[1]
This assay evaluates the ability of the compounds to inhibit the enzymatic activity of the SARS-CoV-2 main protease, which is crucial for viral replication.
-
Reagents and Materials : SARS-CoV-2 main protease, a fluorogenic substrate, and the test compounds. Lopinavir, ritonavir, and ebselen are used as positive controls.
-
Procedure :
-
The test compounds are incubated with the SARS-CoV-2 main protease.
-
The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.
-
IC50 values are determined from dose-response curves.
-
In Vitro Colorimetric ACE Inhibition Assay[2][3]
This assay is used to screen for potential angiotensin-converting enzyme (ACE) inhibitors.
-
Pre-incubation : The ACE enzyme is pre-incubated with various concentrations of the test compounds (e.g., 250 nM to 25 µM) or a standard inhibitor like lisinopril for 10 minutes at 37 °C.
-
Substrate Addition : The enzymatic reaction is initiated by adding a substrate. The mixture is then incubated for a specific period.
-
Colorimetric Reaction : A colorimetric reagent is added, which reacts with the product of the enzymatic reaction to produce a colored product.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.
Assessment of Antiparkinsonian Activity[2][5]
Animal models are utilized to evaluate the potential of these compounds to alleviate symptoms of Parkinson's disease.
-
Induction of Parkinsonian Symptoms : Rodent models are treated with agents like reserpine or haloperidol to induce motor deficits that mimic Parkinson's disease.
-
Treatment : The test compounds are administered to the animals.
-
Behavioral Assessment :
-
Open-field test : Locomotor activity is analyzed to assess motor function.
-
Haloperidol-induced catalepsy : The severity of catalepsy is assessed at various time points after drug administration.
-
-
Data Analysis : The performance of the treated group is compared to that of a control group that received a placebo.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental procedures.
Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.
Caption: Mechanism of action for ACE inhibition by imidazole-4,5-dicarboxylic acid analogs.
Conclusion
The this compound framework serves as a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed, ranging from antiviral and ACE inhibition to neuropharmacological effects, highlight the chemical tractability and pharmacological relevance of this scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets, paving the way for the development of new and effective drugs.
References
- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Mnemonic effects of substituted amides of imidazole-4(5)-carboxylic acid in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of antibacterial and antifungal activities of asymmetric 2-methylimidazole-4,5-dicarboxamide derivatives containing morpholine | VNUHCM Journal of Engineering and Technology [stdjet.scienceandtechnology.com.vn]
A Computational and Experimental Comparison of 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid and Structurally Similar Linkers in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid and its structurally similar analogs, which are pivotal organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. The subtle variations in the alkyl substituent at the 2-position of the imidazole ring can significantly influence the resulting material's structural and functional properties. This document outlines key computational and experimental data to aid in the rational design of novel materials.
Computational Comparison of Imidazole-4,5-dicarboxylic Acid Linkers
Density Functional Theory (DFT) calculations are instrumental in predicting the geometric and electronic properties of these linkers, offering insights into their potential coordination behavior. The following table summarizes key computed parameters for this compound and its analogs.
Table 1: Computed Properties of Imidazole-4,5-dicarboxylic Acid Linkers
| Property | 1H-imidazole-4,5- dicarboxylic acid | 2-Methyl-1H-imidazole- 4,5-dicarboxylic acid | 2-Ethyl-1H-imidazole- 4,5-dicarboxylic acid | 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid |
| Molecular Formula | C₅H₄N₂O₄ | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight ( g/mol ) | 156.10 | 170.12 | 184.15[1] | 198.17 |
| Topological Polar Surface Area (Ų) | 103 | 103 | 103[1] | 103 |
| Hydrogen Bond Donor Count | 3 | 3 | 3[1] | 3 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4[1] | 4 |
| XLogP3 | -0.4 | 0.1 | 0.6[1] | 1.1 |
| Computed Bond Lengths (Å) | C2-N1: 1.33, C4-C5: 1.38, C4-C(OOH): 1.49 | C2-N1: 1.34, C2-C(CH₃): 1.51, C4-C5: 1.39 | Data not available | Data not available |
| Computed Bond Angles (°) | N1-C2-N3: 110.5, C4-C5-C(OOH): 128.1 | N1-C2-N3: 111.2, N1-C2-C(CH₃): 124.5 | Data not available | Data not available |
Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis. Bond lengths and angles are representative values and can vary with the computational method and basis set used.
Experimental Comparison of MOFs Synthesized with Imidazole-4,5-dicarboxylic Acid Linkers
The choice of linker directly impacts the properties of the resulting MOFs, such as their crystal structure, thermal stability, and porosity. The following table provides a comparative summary of experimental data for MOFs synthesized using the discussed linkers.
Table 2: Experimental Properties of MOFs with Imidazole-4,5-dicarboxylic Acid Linkers
| Property | MOF with 1H-imidazole-4,5- dicarboxylic acid | MOF with 2-Methyl-1H-imidazole- 4,5-dicarboxylic acid | MOF with 2-Ethyl-1H-imidazole- 4,5-dicarboxylic acid | MOF with 2-Propyl-1H-imidazole- 4,5-dicarboxylic acid |
| Metal Ion | Zn(II) | Sr(II) | Data not available | Data not available |
| Synthesis Method | Solvothermal | Hydrothermal | Data not available | Data not available |
| Crystal System | Orthorhombic[2] | Monoclinic | Data not available | Data not available |
| Porosity (Surface Area) | Microporous[2] | Data not available | Data not available | Data not available |
| Thermal Stability (TGA) | Stable up to approx. 400 °C | Data not available | Data not available | Data not available |
| Key Structural Features | 3D framework with four-fold helical structure and open channels[2] | 2D layer structure | Data not available | Data not available |
Experimental Protocols
General Protocol for Hydrothermal Synthesis of MOFs
A general and effective method for the synthesis of MOFs using 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves hydrothermal reaction.
Materials:
-
2-alkyl-1H-imidazole-4,5-dicarboxylic acid linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Strontium chloride hexahydrate)
-
Solvent (e.g., deionized water, N,N-dimethylformamide (DMF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolution: The 2-alkyl-1H-imidazole-4,5-dicarboxylic acid and the metal salt are dissolved in the chosen solvent or a solvent mixture in a Teflon liner.
-
Sealing: The Teflon liner is sealed in a stainless steel autoclave.
-
Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 100-180 °C) for a defined period (ranging from 24 to 72 hours).
-
Cooling: The autoclave is allowed to cool down slowly to room temperature.
-
Isolation: The resulting crystals are collected by filtration, washed with the solvent, and dried under vacuum.
General Protocol for Computational Analysis (DFT)
The following outlines a general workflow for the computational analysis of the imidazole-dicarboxylic acid linkers using Density Functional Theory (DFT).
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Structure Optimization: The initial structure of the linker molecule is built and optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Various electronic properties such as HOMO-LUMO gap, Mulliken charges, and electrostatic potential can be calculated from the optimized structure.
-
Data Analysis: The computed bond lengths, bond angles, and electronic properties are analyzed and compared across the series of linkers.
Visualizations
Caption: A generalized workflow for the computational analysis of imidazole-dicarboxylic acid linkers using DFT.
Caption: A typical experimental workflow for the hydrothermal synthesis of MOFs using imidazole-based linkers.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and mitigates potential health risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for larger quantities. |
| Skin Protection | Wear chemical-impervious gloves (nitrile gloves are a suitable option) and a fully-buttoned lab coat.[1][2] Contaminated gloves should be disposed of after use.[3] |
| Respiratory Protection | If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate filter.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents environmental contamination and ensures the safety of all personnel.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect pure this compound waste and any solutions containing it in a dedicated, compatible, and clearly labeled hazardous waste container.[2]
-
The container must be sealable and kept closed except when adding waste.[5]
-
Ensure the container is stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]
-
-
Container Labeling:
-
Spill Management:
-
Final Disposal:
-
Dispose of the contents and the container through a licensed and approved waste disposal company.[3][4][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. 2-Methyl-1H-imidazole-4-carboxylic acid SDS, 1457-58-5 Safety Data Sheets - ECHEMI [echemi.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. capotchem.com [capotchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical procedures for the handling and disposal of 2-Methyl-1H-imidazole-4,5-dicarboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and proper experimental conduct.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be used in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-impermeable gloves (Nitrile rubber is a suitable material).[1] Gloves must be inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A fully-buttoned, long-sleeved lab coat is required. |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Ventilation | Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Respirator | If exposure limits are exceeded or if dust formation is significant, a full-face respirator with appropriate particulate filters is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a functioning eyewash station and safety shower are readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
Have spill control materials readily available.
-
-
Handling the Solid Compound :
-
Solution Preparation :
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Wash hands and any exposed skin immediately after handling, even if gloves were worn.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealable hazardous waste container.[1]
-
-
Container Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
All chemical waste must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Checkpoints
Caption: A flowchart illustrating the key steps and safety checkpoints in the handling and disposal of this compound.
Logical Relationship of Safety Measures
Caption: A diagram showing the hierarchical relationship of safety controls, from the most effective (engineering controls) to the last line of defense (PPE), all contributing to the safe handling of the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
